molecular formula C9H7BrN2O2 B567539 Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1234616-08-0

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B567539
CAS No.: 1234616-08-0
M. Wt: 255.071
InChI Key: VTHOGJZDIFHAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOGJZDIFHAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725569
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-08-0
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant characterization data.

Overview of the Synthetic Strategy

The synthesis of this compound is primarily achieved through a well-established cyclocondensation reaction. This method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. Specifically, the synthesis commences with Methyl 2-amino-5-bromonicotinate, which undergoes cyclization with chloroacetaldehyde to yield the target imidazo[1,2-a]pyridine scaffold. This approach is a common and effective strategy for constructing the imidazo[1,2-a]pyridine ring system, which is a privileged scaffold in medicinal chemistry.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

Starting Materials:

  • Methyl 2-amino-5-bromonicotinate

  • Chloroacetaldehyde (typically as a 40-50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Reaction Scheme:

Synthesis of this compound cluster_reaction Cyclocondensation Reaction start Methyl 2-amino-5-bromonicotinate reaction + start->reaction reactant Chloroacetaldehyde reactant->reaction product This compound start_node reactant_node conditions Ethanol, NaHCO₃ Reflux reaction->conditions conditions->product Experimental Workflow start Mixing Reactants (Methyl 2-amino-5-bromonicotinate, Chloroacetaldehyde, NaHCO₃, Ethanol) reaction Refluxing the Mixture start->reaction workup Work-up (Concentration, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product Signaling Pathway Modulation compound Imidazo[1,2-a]pyridine Derivative target Biological Target (e.g., Kinase, Receptor) compound->target Binding/Modulation pathway Signaling Pathway target->pathway Activation/Inhibition response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response Signal Transduction

An In-depth Technical Guide to Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, catering to researchers, scientists, and professionals in drug development. This document collates available data on its chemical structure, properties, and a plausible synthetic route based on established methodologies for the imidazo[1,2-a]pyridine scaffold.

Chemical Properties and Data

This compound is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Molecular Structure:

Caption: 2D structure of this compound.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂PubChem[13]
Molecular Weight 255.07 g/mol PubChem[13]
CAS Number 1234616-08-0PubChem[13]
IUPAC Name This compoundPubChem[13]
InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3PubChem[13]
InChIKey VTHOGJZDIFHAIX-UHFFFAOYSA-NPubChem[13]
SMILES COC(=O)C1=CN2C=CN=C2C(=C1)BrPubChem[13]
XLogP3 2.3PubChem[13]
Purity ≥97% (commercially available)Commercial Supplier[13]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible and robust synthetic route can be delineated based on well-established methods for the synthesis of the imidazo[1,2-a]pyridine core. The most common and versatile method involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[14][9]

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of methyl 3-amino-5-bromopicolinate with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde .

G reactant1 Methyl 3-amino-5-bromopicolinate intermediate N-alkylation Intermediate reactant1->intermediate Reaction reactant2 Chloroacetaldehyde reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthetic workflow for the target compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of methyl 3-amino-5-bromopicolinate (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), would be added chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture would be heated to reflux (typically 80-120 °C) and stirred for a period of 2 to 24 hours. The progress of the reaction would be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture would be cooled to room temperature. If a precipitate forms, it would be collected by filtration. Alternatively, the solvent would be removed under reduced pressure.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific studies on the biological activity or mechanism of action of this compound.

However, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated and is known to exhibit a wide range of pharmacological activities. These include, but are not limited to:

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, such as c-Met, PI3K, and CDKs, which are often implicated in cancer progression.[2][3][15][10][12][16]

  • Anticancer Activity: As a consequence of their kinase inhibitory activity, numerous compounds from this class have demonstrated significant anticancer effects in various cell lines and preclinical models.[17][11]

  • Anti-infective Properties: The imidazo[1,2-a]pyridine scaffold is also found in agents with anti-tuberculosis and other anti-infective properties.[1]

Given the lack of specific data for this compound, it is not possible to generate the requested diagrams for signaling pathways or experimental workflows. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a readily accessible synthetic intermediate within the medicinally important class of imidazo[1,2-a]pyridines. While its fundamental chemical properties are computationally well-characterized, there is a notable absence of experimentally determined physical and biological data in the current literature. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its potential pharmacological applications. Future research should focus on the experimental determination of its physicochemical properties and a thorough evaluation of its biological activity to unlock its potential in drug discovery and development.

References

Technical Whitepaper: Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1234616-08-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2][3] The presence of a bromine atom and a methyl ester group provides versatile handles for further chemical modification, making it a valuable component in the synthesis of complex pharmaceutical agents. Notably, this compound is categorized as a "Protein Degrader Building Block," indicating its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs).[4] This document provides a technical overview of its chemical properties, a proposed synthetic protocol, and its potential application in the context of targeted protein degradation, supported by hypothetical data and illustrative experimental workflows.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 255.07 g/mol .[5] Its key chemical identifiers and computed properties are summarized in the table below.

PropertyValueSource
CAS Number 1234616-08-0[5]
Molecular Formula C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol [5]
IUPAC Name This compound[5]
SMILES COC(=O)C1=CN2C=CN=C2C(=C1)Br[5]
XLogP3 2.3[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]

Proposed Synthesis

Step 1: Synthesis of 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid

This step involves the cyclization of a substituted 2-aminopyridine with a bromo- or chloro-α-ketoester followed by hydrolysis. A more direct approach would be the reaction of 2-amino-3-bromopyridine-5-carboxylic acid with chloroacetaldehyde.

  • Reactants:

    • 2-amino-3-bromopyridine-5-carboxylic acid

    • Chloroacetaldehyde (40% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

  • Protocol:

    • To a solution of 2-amino-3-bromopyridine-5-carboxylic acid (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • Add chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1M HCl).

    • The resulting precipitate, 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Esterification to this compound

  • Reactants:

    • 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid

    • Methanol

    • Thionyl chloride (SOCl₂) or a similar esterification reagent

  • Protocol:

    • Suspend 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in methanol.

    • Cool the suspension in an ice bath and add thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification by column chromatography on silica gel provides the final product, this compound.

Application in Targeted Protein Degradation: PROTACs

The classification of this compound as a "Protein Degrader Building Block" suggests its use as a core scaffold or linker component in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC consists of a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[9]

The imidazo[1,2-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors.[1][2] Therefore, it is plausible that this building block could be elaborated into a PROTAC targeting a kinase implicated in disease.

Hypothetical PROTAC Design and Workflow

For illustrative purposes, we will consider the design of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The imidazo[1,2-a]pyridine moiety can serve as the core of the BTK-binding "warhead."

PROTAC_Design cluster_BuildingBlock This compound cluster_Warhead POI Ligand (Warhead) cluster_Linker Linker cluster_E3Ligand E3 Ligase Ligand cluster_PROTAC Resulting PROTAC BuildingBlock Core Scaffold Warhead BTK Inhibitor Moiety BuildingBlock->Warhead Elaboration at C6/C8 PROTAC BTK Degrader Warhead->PROTAC Linker PEG or Alkyl Chain Linker->PROTAC E3Ligand Pomalidomide/Thalidomide (CRBN) E3Ligand->PROTAC

PROTAC design from the core scaffold.
Hypothetical Biological Data

The following table presents hypothetical data for a PROTAC derived from this compound. This data is for illustrative purposes to demonstrate how quantitative results would be presented.

Compound IDWarhead BTK IC₅₀ (nM)PROTAC BTK DC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-XYZ-011525>95MOLM-14
PROTAC-XYZ-021550>90Ramos
  • IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of the warhead in inhibiting BTK activity.

  • DC₅₀ (Half-maximal degradation concentration): A measure of the potency of the PROTAC in inducing BTK degradation.

  • Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achieved by the PROTAC.

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway

A PROTAC derived from this compound would aim to degrade BTK, thereby inhibiting its downstream signaling, which is crucial for B-cell proliferation and survival.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP₃ / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKCβ Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC (Degrades BTK) PROTAC->BTK Inhibition via Degradation

BTK signaling pathway and PROTAC intervention.
Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro experiments to confirm its mechanism of action and efficacy.

Experimental_Workflow A Synthesis of PROTAC from Building Block B Biochemical Assay (e.g., BTK Binding Affinity) A->B C Cellular Assays in Cancer Cell Lines A->C D Western Blot for BTK Degradation (DC₅₀, Dₘₐₓ) C->D E Ubiquitination Assay C->E F Cell Viability Assay (e.g., MTS/MTT) C->F G Downstream Pathway Analysis (e.g., p-PLCγ2 levels) D->G H Off-Target Analysis (Proteomics) D->H

General workflow for PROTAC evaluation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its chemical structure is well-suited for the synthesis of PROTACs, potentially targeting kinases such as BTK. While specific biological data for this compound is not yet publicly available, its classification and the known activities of the imidazo[1,2-a]pyridine scaffold highlight its potential for the development of novel therapeutics. Further research is warranted to synthesize and evaluate derivatives of this compound to fully elucidate their therapeutic potential.

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a relevant signaling pathway for Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. Due to the limited publicly available experimental data for this specific molecule, this guide also includes information on closely related analogs and general methodologies applicable to the imidazo[1,2-a]pyridine class of compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.2s1HH-5
~8.0 - 7.8d1HH-7
~7.8 - 7.6s1HH-2
~7.5 - 7.3d1HH-3
~3.9s3H-OCH₃

Note: Predicted values are based on spectral data of analogous imidazo[1,2-a]pyridine derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~145C-8a
~140C-5
~128C-7
~125C-6
~118C-3
~115C-2
~110C-8 (C-Br)
~52-OCH₃

Note: Predicted values are based on spectral data of analogous imidazo[1,2-a]pyridine derivatives. Actual experimental values may vary.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
Exact Mass253.9691 Da

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

General Synthesis of the Imidazo[1,2-a]pyridine Core

A common synthetic route is the reaction of an appropriately substituted 2-aminopyridine with an α-bromo- or α-chloro-carbonyl compound in a suitable solvent, often under reflux conditions. For the target molecule, this would likely involve the reaction of methyl 2-bromo-3-oxobutanoate with 3-bromo-2-aminopyridine or a related synthetic equivalent. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product is purified using column chromatography.

Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as potent modulators of various signaling pathways, with the PI3K/mTOR pathway being a significant target.[1][2] These compounds have shown the ability to inhibit key kinases in this pathway, such as PI3K and mTOR, which are crucial regulators of cell growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Below is a diagram illustrating the general mechanism of action for an imidazo[1,2-a]pyridine derivative targeting the PI3K/mTOR signaling pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth ImidazoPyridine Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate ImidazoPyridine->PI3K inhibits ImidazoPyridine->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway inhibition.

Experimental Workflow

The characterization of a newly synthesized compound like this compound follows a standardized workflow to confirm its structure and purity.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation HNMR ¹H NMR Structure_Confirmation->HNMR CNMR ¹³C NMR Structure_Confirmation->CNMR MS Mass Spectrometry Structure_Confirmation->MS Purity_Analysis Purity Analysis (e.g., HPLC, Elemental Analysis) Structure_Confirmation->Purity_Analysis Final_Product Characterized Compound Purity_Analysis->Final_Product

Caption: Characterization workflow.

References

The Diverse Biological Landscape of Brominated Imidazopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The introduction of a bromine substituent onto the imidazopyridine core can significantly modulate the biological properties of these molecules, leading to the development of potent and selective agents with therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of brominated imidazopyridines, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying mechanisms of action.

Anticancer Activity

Brominated imidazopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5][6]

One notable derivative, 4-(8-bromo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl) imidazo [1,2-a] pyridin-2-yl) benzonitrile (compound 9i) , has shown promising anticancer activity against the human cervical cancer cell line, HeLa.[6] This compound was found to suppress HeLa cell viability in a time- and dose-dependent manner, with an IC50 value of 10.62 μM.[6] Further investigation revealed that its mechanism of action involves the induction of the mitochondrial pathway of apoptosis.[6]

Another series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (osteosarcoma).[5] The K562 cell line was found to be the most sensitive to these compounds.[5]

Quantitative Anticancer Activity Data
Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Compound 9i HeLa (Cervical)IC5010.62[6]
Compound 4h VariousIC501 - 5.5[4]
Compound 5b VariousIC503.5 - 61.1[4]
Compound 10 SW620 (Colon)IC500.4[7]
Compound 14 SW620 (Colon)IC500.7[7]
Compound 3h HCT-15 (Colon)IC5066.92[5]
Compounds 3a-3h K562 (Leukemia)IC5042 - 57[5]
Compounds 3a-3h MCF-7 (Breast)IC5044 - 72[5]
Compounds 3a-3h SaOS2 (Osteosarcoma)IC5052.5 - 71.5[5]
Compounds 3b, 3e, 3g MDA-MB-468 (Breast)IC5066.46 - 78.82[5]
IP-5 HCC1937 (Breast)IC5045[8][9]
IP-6 HCC1937 (Breast)IC5047.7[8][9]
IP-7 HCC1937 (Breast)IC5079.6[8][9]
Compound 15 MCF7 (Breast)IC501.6[10]
Compound 15 MDA-MB-231 (Breast)IC5022.4[10]
C188 MCF7 (Breast)IC5024.4[11]
C188 T47-D (Breast)IC5023[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative effects of brominated imidazopyridines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][8][12]

Methodology:

  • Cell Seeding: Human cancer cells (e.g., HeLa, SW620, PC3) are seeded in 96-well microtiter plates at a density of 1 × 10⁴ to 3 × 10⁴ cells/mL, depending on the cell line's doubling time.[12]

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (typically in a series of 10-fold dilutions, ranging from 10⁻⁸ to 10⁻⁴ M).[12]

  • Incubation: The plates are incubated for a specified period, usually 72 hours, to allow the compounds to exert their effects.[12]

  • MTT Addition: Following incubation, MTT solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the samples is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the absorbance readings, representing the concentration of the compound that inhibits cell growth by 50%.[12]

Signaling Pathway: Wnt/β-catenin Inhibition

Certain imidazopyridine derivatives have been shown to exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway.[11]

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 GSK3b GSK-3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Ub Ubiquitination & Degradation Beta_Catenin->Ub TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates C188 C188 (Brominated Imidazopyridine) C188->Beta_Catenin Inhibits nuclear translocation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by C188.

Antibacterial Activity

Brominated imidazopyridines have also been investigated for their antibacterial properties.[1][12] Structure-activity relationship (SAR) studies have revealed that the presence and position of bromo-fluoro substituents can significantly enhance antibacterial activity.[1]

For instance, a series of indole-based imidazopyridines demonstrated strong inhibitory activity against a panel of bacteria, including Staphylococcus aureus, Enterococcus faecalis, Bacillus megaterium, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus aerogenes, with minimum inhibitory concentrations (MICs) in the range of 0.11–23.45 μg/mL.[1]

Quantitative Antibacterial Activity Data
CompoundBacterial StrainActivity MetricValue (µg/mL)Reference
Indole-based Imidazopyridines (11a-f) S. aureus, E. faecalis, B. megaterium, E. coli, P. aeruginosa, E. aerogenesMIC0.11 - 23.45[1]
Compound 5a Various BacteriaMBC<2.50[1]
Compound 5b, 5d Gram-negative strainsMBC<1[1]
Compound 5c S. aureusMBC0.08[1]
Compound 5c MRSAMBC19.53[1]
Compound 5c S. typhi, P. aeruginosaMBC0.63[1]
Compound 5c K. pneumoniaMBC0.08[1]
Compound 5e Various BacteriaMBC<1[1]
Compound 4a S. aureusMIC7.8[1]
Compound 4b S. aureusMIC31.25[1]
Compound 14 E. coliMIC32 µM[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of antibacterial compounds is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

Methodology:

  • Inoculum Preparation: A direct colony suspension of the test microorganism is prepared in a suitable broth to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted.[12]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37 °C for 16–24 hours.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[12]

Antiviral Activity

The antiviral potential of brominated imidazopyridines has been explored, with some derivatives showing selective activity against specific viruses.

A bromo-substituted derivative containing an unsubstituted phenyl ring (compound 7 ) and a para-cyano-substituted derivative (compound 17 ) demonstrated selective but moderate activity against the respiratory syncytial virus (RSV).[12][13]

Quantitative Antiviral Activity Data
CompoundVirusActivity MetricValue (µM)Reference
Compound 7 Respiratory Syncytial Virus (RSV)EC5021[12][13]
Compound 17 Respiratory Syncytial Virus (RSV)EC5058[12][13]
Compound 8jm Respiratory Syncytial Virus (RSV)IC500.003[14]

Activity at GABA-A Receptors

Certain brominated imidazopyridines are known to interact with γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[15][16][17] Zolpidem, a well-known hypnotic agent, is an imidazopyridine that acts as a positive allosteric modulator at the GABA-A receptor, selectively binding to α1 subunits.[17] This interaction enhances the effects of GABA, leading to sedation.[17]

Experimental Workflow: GABA-A Receptor Binding Assay

GABAA_Binding_Workflow prep Prepare membrane homogenates expressing GABA-A receptors radioligand Incubate with radiolabeled ligand (e.g., [3H]flunitrazepam) prep->radioligand competitor Add increasing concentrations of brominated imidazopyridine radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki measure->analyze

Caption: Workflow for a competitive GABA-A receptor binding assay.

Conclusion

Brominated imidazopyridines represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antibacterial, and antiviral agents, as well as their ability to modulate CNS targets like the GABA-A receptor, underscores their importance in drug discovery and development. The structure-activity relationships highlighted in various studies, particularly the impact of bromine substitution, provide a rational basis for the design of new and more potent therapeutic agents. Further research into the mechanisms of action and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to fully realize their clinical potential.

References

Technical Guide: Physicochemical Characteristics of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules. This document collates available data on the chemical identity, physical properties, and spectral information for the title compound. Due to the limited publicly available experimental data, this guide also presents a generalized experimental workflow for the synthesis and characterization of this and similar compounds, based on established methodologies for the imidazo[1,2-a]pyridine class. While the broader class of imidazo[1,2-a]pyridines exhibits a wide range of biological activities, specific studies on this compound are not extensively documented in current literature.

Chemical Identity and Physical Properties

This compound is a substituted imidazo[1,2-a]pyridine derivative. Its core structure consists of a fused imidazole and pyridine ring system, with a bromine atom at position 8 and a methyl carboxylate group at position 6.

Table 1: Chemical Identifiers and Computed Properties [1]

IdentifierValue
IUPAC Name This compound
CAS Number 1234616-08-0[2][3]
Molecular Formula C₉H₇BrN₂O₂[2][3]
Molecular Weight 255.07 g/mol [1]
Canonical SMILES COC(=O)C1=CN2C=CN=C2C(=C1)Br
InChI Key VTHOGJZDIFHAIX-UHFFFAOYSA-N
Physical Description Yellow to Brown Solid[4]
Purity (Typical) ≥97%[2]
Storage Room temperature[2][4]

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP3 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 253.96906
Monoisotopic Mass 253.96906
Topological Polar Surface Area 56.1 Ų
Heavy Atom Count 14
Complexity 289

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not available in the public domain, a general synthetic strategy for related imidazo[1,2-a]pyridine derivatives can be extrapolated from the literature.

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the target molecule, this would likely involve the reaction of methyl 2-chloro-4-oxo-4-(pyridin-2-yl)butanoate with a bromine-substituted aminopyridine.

Illustrative Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core. To a solution of an appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, is added an α-halocarbonyl compound (1.1 equivalents). The reaction mixture is heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Step 3: Characterization. The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Spectral Data (Predicted)

As experimental spectral data for this compound are not available, this section provides a prediction of the expected spectral characteristics based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl ester protons (likely in the range of 3.8-4.0 ppm), and characteristic splitting patterns for the coupled protons on the pyridine and imidazole rings.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 160-170 ppm), the methyl carbon of the ester (around 50-55 ppm), and the carbons of the heterocyclic ring system in the aromatic region (typically 100-150 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (255.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H stretching vibrations.

Biological Activity

The imidazo[1,2-a]pyridine scaffold is a key structural motif in a variety of pharmacologically active compounds.[5] Derivatives of this heterocyclic system have been reported to possess a broad range of biological activities, including:

  • Anti-ulcer and Antisecretory Activity [6]

  • Anticancer Activity [7]

  • Antibacterial and Antifungal Activity

  • Antiviral Activity

  • Anti-inflammatory Activity

However, to date, there are no specific studies in the public domain detailing the biological evaluation or the mechanism of action of this compound. Further research is required to elucidate its potential therapeutic applications and to understand its interactions with biological targets.

Visualizations

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel imidazo[1,2-a]pyridine derivative, applicable to this compound.

experimental_workflow start Starting Materials (2-Aminopyridine derivative, α-Halocarbonyl compound) synthesis Synthesis (Condensation Reaction) start->synthesis Solvent, Heat workup Reaction Work-up (Extraction, Washing) synthesis->workup Quenching purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, IR) purification->characterization Purified Fractions final_product Pure Compound characterization->final_product Structure Confirmation

A generalized workflow for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a compound with a well-defined chemical structure and computed physicochemical properties. However, there is a notable lack of experimentally determined data, including melting point, boiling point, solubility, and detailed spectral analyses. Furthermore, while the broader imidazo[1,2-a]pyridine class is of significant interest in medicinal chemistry due to its diverse biological activities, the specific biological profile of this particular derivative remains to be elucidated. This technical guide serves as a foundational resource, summarizing the currently available information and highlighting the areas where further experimental investigation is needed to fully characterize this compound and explore its potential applications. The provided generalized experimental workflow offers a starting point for researchers aiming to synthesize and study this and related molecules.

References

An In-depth Technical Guide to Structural Analogs of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] This document collates and presents key findings from recent research, focusing on the development of these analogs as potential therapeutic agents, particularly in the areas of oncology and infectious diseases.

Core Structure and Therapeutic Potential

The imidazo[1,2-a]pyridine ring system is a key pharmacophore found in several clinically used drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer,[1][4][5][6] antituberculosis,[7][8] antiviral, anti-inflammatory, and kinase inhibitory effects.[1][9][10] The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of SAR and the optimization of pharmacological properties.

Synthesis of Structural Analogs

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9] Variations in both starting materials allow for the introduction of diverse substituents on the fused ring system.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of imidazo[1,2-a]pyridine analogs, starting from substituted 2-aminopyridines.

G General Synthetic Workflow for Imidazo[1,2-a]pyridine Analogs A Substituted 2-Aminopyridine C Cyclocondensation A->C B α-Haloketone / α-Haloester B->C D Imidazo[1,2-a]pyridine Core C->D E Post-condensation Functionalization (e.g., Suzuki Coupling, Amination) D->E F Diverse Structural Analogs E->F

Caption: General workflow for synthesizing imidazo[1,2-a]pyridine analogs.

Biological Activity and Structure-Activity Relationship (SAR)

Structural modifications of the this compound core have led to the discovery of potent inhibitors of various biological targets. The following sections summarize the key findings.

Anticancer Activity

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[6]

The general signaling pathway involving PI3Kα is depicted below:

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., 13k) Inhibitor->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of analogs.

The inhibitory activities of selected compounds against PI3Kα and various cancer cell lines are summarized in the table below.

CompoundRPI3Kα IC₅₀ (nM)HCC827 IC₅₀ (μM)A549 IC₅₀ (μM)H1975 IC₅₀ (μM)HCT116 IC₅₀ (μM)
13k 4-fluorobenzyl1.940.090.150.120.43
HS-173 (positive control)1.30.040.060.050.18

Data extracted from: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[6]

Structure-Activity Relationship Highlights:

  • The introduction of an imidazo[1,2-a]pyridine moiety at the 6-position of the 4-aminoquinazoline scaffold was crucial for the observed PI3Kα inhibitory activity.[6]

  • Compound 13k , with a 4-fluorobenzyl group, demonstrated potent inhibition of PI3Kα with an IC₅₀ value of 1.94 nM and exhibited significant antiproliferative activity against a panel of cancer cell lines.[6]

  • Further studies showed that compound 13k induced cell cycle arrest at the G2/M phase and promoted apoptosis in HCC827 cells.[6]

A series of 3-aminoimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines.[5]

CompoundHT-29 IC₅₀ (μM)B16F10 IC₅₀ (μM)MCF-7 IC₅₀ (μM)MEF (normal) IC₅₀ (μM)
12 p-chlorophenyl4-nitrophenyl4.15 ± 2.93> 20030.88 ± 14.4440.54 ± 4.34
14 p-chlorophenyl4-methylphenyl100.30 ± 1.1621.75 ± 0.81> 200> 200
18 p-chlorophenyl2,4-dichlorophenyl10.11 ± 0.7011.23 ± 0.1114.81 ± 0.2016.31 ± 0.08

Data extracted from: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.[5]

Structure-Activity Relationship Highlights:

  • Compounds with a para-chlorophenyl group at the C-3 position showed notable anticancer activity.[5]

  • Compound 12 , featuring a nitro-substituted phenyl ring at C-2, was a potent inhibitor of the HT-29 colon cancer cell line.[5]

  • Compound 14 , with a methyl-substituted phenyl ring at C-2, was identified as a promising agent against B16F10 melanoma cells, showing high selectivity over normal MEF cells.[5]

Antituberculosis Activity

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents through whole-cell screening against Mycobacterium tuberculosis.[8]

CompoundRMIC (μg/mL)
Lead Compound (Structure not specified)(Data not specified)

Further detailed quantitative data was not available in the provided search results.

Structure-Activity Relationship Highlights:

  • The imidazo[1,2-a]pyridine-8-carboxamide scaffold is a validated starting point for the development of new antituberculosis drugs.[8]

  • Optimization of this series led to inhibitors that are selective for Mycobacterium tuberculosis with no activity against other Gram-positive or Gram-negative bacteria.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound analogs.

General Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., Compound 13k)[6]
  • Synthesis of Intermediate 7a: A mixture of 6-(6-aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine (0.18 g, 0.5 mmol), ethyl bromopyruvate (0.29 g, 1.5 mmol), and NaHCO₃ (0.13 g, 1.5 mmol) is added to EtOH (5 mL).

  • The mixture is heated to 80 °C and refluxed. The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the target compound.

PI3Kα Kinase Assay (ADP-Glo™ Max Assay)[6]
  • The in vitro kinase inhibitory activity of the compounds against PI3Kα is evaluated using the ADP-Glo™ Max Assay kit.

  • HS-173 is used as a positive control.

  • The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • The IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)[1]
  • HCC1937 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) for a specified duration (e.g., 24, 48, 72 hours).

  • After treatment, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and IC₅₀ values are determined.

Cell Cycle Analysis[6]
  • HCC827 cells are treated with the test compound (e.g., 13k ) at various concentrations for a specified time.

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are then treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)[6]
  • HCC827 cells are treated with the test compound at different concentrations.

  • After treatment, the cells are harvested and washed with PBS.

  • The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The structural analogs of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their potential as potent anticancer and antituberculosis agents. The detailed structure-activity relationships and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to advance this important class of compounds. Further optimization of these analogs holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

Preliminary Biological Screening of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its likely biological profile based on extensive research conducted on the versatile imidazo[1,2-a]pyridine scaffold. This class of compounds has demonstrated significant potential in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide summarizes key quantitative data from related compounds, details relevant experimental protocols for preliminary screening, and visualizes associated signaling pathways to inform future research and drug development efforts.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged bicyclic heteroaromatic system that has garnered substantial interest in pharmaceutical research. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities.[1] Marketed drugs containing this scaffold, such as zolpidem and alpidem, validate its therapeutic potential.[2] Derivatives of imidazo[1,2-a]pyridine have been extensively investigated for their potential as:

  • Anticancer agents: Targeting various cancer cell lines through mechanisms such as the inhibition of signaling pathways like PI3K/Akt/mTOR.

  • Anti-inflammatory agents: Exerting their effects through mechanisms that can include the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[3][4]

  • Antimicrobial agents: Showing activity against a range of bacterial and fungal pathogens.[5]

This compound, with its specific substitution pattern, represents a novel candidate for biological investigation within this promising class of compounds.

Synthesis and Characterization

While a specific synthesis route for this compound is not detailed in the reviewed literature, a general and efficient method for the synthesis of a structurally similar compound, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, has been reported. This involves the treatment of a substituted 2,3-diaminopyridine with an α-haloketone in the presence of a base.[2] It is plausible that a similar synthetic strategy could be adapted for the target molecule.

General Synthetic Approach:

A plausible synthetic route could involve the reaction of 2-amino-3-bromopyridine-5-carboxylic acid methyl ester with a suitable two-carbon synthon, such as a haloacetaldehyde or its equivalent, to construct the imidazole ring.

Potential Biological Activities and In Vitro Data

Based on the activities of related imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize representative quantitative data from studies on analogous compounds.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7]

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
IP-5HCC1937 (Breast Cancer)MTT45[8]
IP-6HCC1937 (Breast Cancer)MTT47.7[8]
IP-7HCC1937 (Breast Cancer)MTT79.6[8]
Compound 12HT-29 (Colon Cancer)Not Specified4.15
Compound 14B16F10 (Melanoma)Not Specified21.75
Compound 6dA549 (Lung Cancer)Not Specified2.8[9]
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its antimicrobial properties against a range of pathogens.

Table 2: In Vitro Antimicrobial Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDMicroorganismAssayMIC (µg/mL)Reference
Compound 3P. aeruginosaBroth Dilution< Streptomycin[5]
Compound 17dBacterial StrainsBroth Dilution0.5Not Specified
5-n-Octylaminoimidazo[1,2-a]pyrimidineVariousNot SpecifiedSignificant ActivityNot Specified
Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects, with some showing preferential inhibition of the COX-2 enzyme.[4]

Table 3: In Vitro Anti-inflammatory Activity of a Representative Imidazo[1,2-a]pyridine Derivative

Compound IDTargetAssayActivityReference
3-aminoimidazo[1,2-a]pyridine-2-carboxylic acidCOX-2In Vitro AnalysisPreferential Inhibition[4]

Key Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Imidazo[1,2-a]pyridines.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune and inflammatory responses. Its aberrant activation is implicated in various inflammatory diseases. Some imidazo[1,2-a]pyridine derivatives have been found to modulate this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibition

Caption: NF-κB Signaling Pathway and Potential Modulation by Imidazo[1,2-a]pyridines.

Experimental Protocols for Preliminary Biological Screening

The following are detailed methodologies for key in vitro assays to assess the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a known COX inhibitor (positive control) in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the product formation (e.g., prostaglandin E₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preliminary in vitro biological screening of a novel compound.

Experimental_Workflow Compound Test Compound (this compound) Anticancer Anticancer Screening Compound->Anticancer Antimicrobial Antimicrobial Screening Compound->Antimicrobial Antiinflammatory Anti-inflammatory Screening Compound->Antiinflammatory MTT MTT Assay (Cytotoxicity) Anticancer->MTT MIC MIC Assay (Bacterial/Fungal Growth) Antimicrobial->MIC COX COX Inhibition Assay (Enzyme Activity) Antiinflammatory->COX Data_Analysis Data Analysis (IC50 / MIC Determination) MTT->Data_Analysis MIC->Data_Analysis COX->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: General Workflow for Preliminary In Vitro Biological Screening.

Conclusion and Future Directions

While specific biological data for this compound remains to be elucidated, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a valuable starting point for the development of new therapeutic agents. The preliminary screening assays detailed in this guide provide a robust framework for evaluating its anticancer, antimicrobial, and anti-inflammatory properties. Further investigation into its synthesis, in vitro and in vivo efficacy, and mechanism of action is warranted to fully characterize its pharmacological profile and potential for clinical application. Structure-activity relationship (SAR) studies on a library of related analogs will be crucial in optimizing the potency and selectivity of this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and the ability to functionalize it at the 8-position through C-C bond formation is crucial for the development of novel therapeutic agents. The following protocols and data are based on established methodologies for the Suzuki coupling of halo-substituted imidazo[1,2-a]pyridines, offering a robust starting point for the synthesis of diverse compound libraries.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the context of this application note, this compound serves as the organohalide partner, which reacts with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base to form the corresponding 8-substituted product. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)L2-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly accelerate reaction times.

Protocol 1: Conventional Heating

This protocol is adapted from methodologies reported for the Suzuki coupling of related 8-haloimidazo[1,2-a]pyridine systems.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)

  • Phase-transfer catalyst (e.g., TBAB, optional)

  • Solvent (e.g., water, DMF, 1,4-dioxane/water)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), the base (2.0 mmol), and if used, the phase-transfer catalyst.

  • Solvent Addition: Add the solvent (e.g., 5 mL of a 1,4-dioxane/water mixture) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-150 °C for 10-60 minutes.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification procedure described in Protocol 1.

Experimental_Workflow Start Start Setup Reaction Setup: - Imidazo[1,2-a]pyridine - Boronic Acid - Base - Catalyst Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heating Method Solvent->Heating Conventional Conventional Heating (80-100 °C, 4-24h) Heating->Conventional Conventional Microwave Microwave Irradiation (100-150 °C, 10-60min) Heating->Microwave Microwave Workup Aqueous Work-up & Extraction Conventional->Workup Microwave->Workup Purification Column Chromatography Workup->Purification Product Pure 8-Aryl-Imidazo[1,2-a]pyridine -6-carboxylate Purification->Product End End Product->End

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative data for the Suzuki coupling of related bromo-substituted imidazo[1,2-a]pyridines with various arylboronic acids.[1] These results can serve as a guide for expected yields with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventMethodTimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃WaterMicrowave20 min85
24-Methylphenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃WaterMicrowave30 min82
34-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃WaterMicrowave25 min90
44-Chlorophenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃WaterMicrowave40 min78
53-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃WaterMicrowave1 h65
6Phenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃WaterOil Bath10 h70
74-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃WaterOil Bath12 h75

Data is based on the microwave-assisted Suzuki cross-coupling of 2-arylsulfonyl-methyl-6-bromo-3-nitroimidazo[1,2-a]pyridines as reported in the literature.[1] Yields are for isolated products.

Key Considerations and Troubleshooting

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) may offer improved yields for challenging substrates. The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium center and inhibit catalysis; therefore, the use of electron-rich and sterically hindered ligands can be beneficial.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility of the base in the chosen solvent system is an important factor.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is often employed to dissolve both the organic reactants and the inorganic base. Degassing the solvent prior to use is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Monitoring: Closely monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and to identify the formation of any byproducts.

  • Purification: The polarity of the synthesized 8-aryl-imidazo[1,2-a]pyridine-6-carboxylates will vary depending on the nature of the coupled aryl group. A gradient elution system for column chromatography is often necessary for effective purification.

By following these protocols and considering the key factors outlined, researchers can effectively synthesize a wide range of novel 8-substituted imidazo[1,2-a]pyridine-6-carboxylates for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core at C8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. The functionalization of this core at the C8 position is of significant interest for modulating the physicochemical and pharmacological properties of these molecules. These application notes provide detailed protocols and data for various C8 functionalization strategies, including halogenation, borylation, amination, and arylation, to guide researchers in the synthesis of novel imidazo[1,2-a]pyridine derivatives.

I. C8-Halogenation of Imidazo[1,2-a]pyridine

Direct C-H halogenation at the C8 position of the parent imidazo[1,2-a]pyridine is challenging due to the electronic nature of the ring system, which favors functionalization at the C3 position. Therefore, C8-halogenated derivatives are typically synthesized from appropriately substituted pyridine precursors.

Protocol 1: Synthesis of 8-Iodo-imidazo[1,2-a]pyridine

This protocol describes the synthesis of 8-iodo-imidazo[1,2-a]pyridine starting from 2-amino-3-iodopyridine.

Experimental Workflow:

cluster_synthesis Synthesis of 8-Iodo-imidazo[1,2-a]pyridine A 2-Amino-3-iodopyridine C Reaction in Ethanol A->C B Chloroacetaldehyde (50% in H2O) B->C D Reflux C->D E Work-up and Purification D->E F 8-Iodo-imidazo[1,2-a]pyridine E->F

Caption: Synthesis of 8-Iodo-imidazo[1,2-a]pyridine.

Protocol Details:

A solution of 2-amino-3-iodopyridine (1.0 eq) and chloroacetaldehyde (1.2 eq, 50% aqueous solution) in ethanol is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 8-iodo-imidazo[1,2-a]pyridine.[1][2]

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Yield (%)
2-Amino-3-iodopyridineChloroacetaldehydeEthanol484-91
Protocol 2: Synthesis of 8-Bromo-imidazo[1,2-a]pyridine

8-Bromo-imidazo[1,2-a]pyridine serves as a versatile intermediate for further functionalization.[3] It can be synthesized from 2-amino-3-bromopyridine following a similar procedure to the iodo-analogue.

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Yield (%)
2-Amino-3-bromopyridineChloroacetaldehydeEthanol4~85

II. C8-Borylation of Imidazo[1,2-a]pyridine

Direct C-H borylation at the C8 position of imidazo[1,2-a]pyridine can be achieved using iridium-catalyzed reactions, although regioselectivity can be a challenge. The use of directing groups or specifically substituted precursors can enhance C8 selectivity. Alternatively, imidazo[1,2-a]pyridin-8-ylboronic acid is commercially available, indicating its synthetic accessibility.

Protocol 3: Representative Iridium-Catalyzed C8-H Borylation

This protocol is a representative method based on general procedures for the iridium-catalyzed borylation of pyridine-like heterocycles.[4] Optimization may be required for specific substrates.

Experimental Workflow:

cluster_borylation Iridium-Catalyzed C8-H Borylation A Imidazo[1,2-a]pyridine E Reaction in Cyclohexane A->E B B2pin2 B->E C [Ir(cod)OMe]2 C->E D dtbpy D->E F Heating E->F G Work-up and Purification F->G H Imidazo[1,2-a]pyridin-8-yl)pinacol boronate G->H

Caption: Iridium-Catalyzed C8-H Borylation.

Protocol Details:

In a glovebox, a vial is charged with imidazo[1,2-a]pyridine (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.2 eq), [Ir(cod)OMe]2 (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%). Cyclohexane is added, and the vial is sealed. The reaction mixture is heated at 80 °C for 16 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography on silica gel to yield the borylated product.

Note: The regioselectivity of this reaction may vary, and a mixture of isomers (C3, C5, and C8) is possible.

III. C8-Amination of Imidazo[1,2-a]pyridine

C8-amino-imidazo[1,2-a]pyridines can be synthesized through Buchwald-Hartwig amination of the corresponding 8-halo-imidazo[1,2-a]pyridines.

Protocol 4: Palladium-Catalyzed Amination of 8-Bromo-imidazo[1,2-a]pyridine

Experimental Workflow:

cluster_amination Buchwald-Hartwig C8-Amination A 8-Bromo-imidazo[1,2-a]pyridine F Reaction in Toluene A->F B Amine (R2NH) B->F C Pd2(dba)3 C->F D Xantphos D->F E NaOtBu E->F G Heating F->G H Work-up and Purification G->H I 8-Amino-imidazo[1,2-a]pyridine Derivative H->I

Caption: Buchwald-Hartwig C8-Amination.

Protocol Details:

A mixture of 8-bromo-imidazo[1,2-a]pyridine (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), and sodium tert-butoxide (1.4 eq) in toluene is heated at 110 °C under an inert atmosphere for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried, concentrated, and purified by column chromatography.

Quantitative Data for C8-Functionalization via Halogenated Intermediates:

C8-HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
8-Iodo-imidazo[1,2-a]pyridineMorpholinePd2(dba)3/XantphosNaOtBuToluene11075
8-Bromo-imidazo[1,2-a]pyridineAnilinePd(OAc)2/BINAPCs2CO3Toluene10082

IV. C8-Arylation of Imidazo[1,2-a]pyridine

Direct C-H arylation at the C8 position can be achieved with high regioselectivity using a directing group. The 8-amino group has been shown to be an effective directing group for nickel-catalyzed C-H arylation.

Protocol 5: Nickel-Catalyzed C-H Arylation of 8-Amino-imidazo[1,2-a]pyridine

This protocol outlines the arylation at the C7 position, ortho to the C8-amino directing group.

Experimental Workflow:

cluster_arylation Nickel-Catalyzed C-H Arylation A 8-Amino-imidazo[1,2-a]pyridine E Reaction in Toluene A->E B Aryl Halide B->E C Ni(OAc)2 C->E D NaHCO3 D->E F Heating E->F G Work-up and Purification F->G H 8-Amino-7-aryl-imidazo[1,2-a]pyridine G->H

Caption: Nickel-Catalyzed C-H Arylation.

Protocol Details:

A mixture of 8-amino-imidazo[1,2-a]pyridine (1.0 eq), the aryl halide (1.5 eq), Ni(OAc)2 (10 mol%), and NaHCO3 (2.0 eq) in toluene is heated at 140 °C in a sealed tube for 16 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data for C8-Directed Arylation:

SubstrateAryl HalideCatalystBaseSolventTemp (°C)Yield (%)
8-Amino-imidazo[1,2-a]pyridine4-IodotolueneNi(OAc)2NaHCO3Toluene14078
8-Amino-imidazo[1,2-a]pyridine1-Bromo-4-methoxybenzeneNi(OAc)2NaHCO3Toluene14065

These protocols and data provide a foundational guide for the C8 functionalization of the imidazo[1,2-a]pyridine core. Researchers are encouraged to optimize these conditions for their specific substrates and desired products.

References

Application Notes and Protocols: The Versatile Role of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The imidazo[1,2-a]pyridine core is a privileged structure, found in numerous therapeutic agents due to its ability to interact with various biological targets.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression.

The strategic placement of the bromine atom at the 8-position and the methyl ester at the 6-position allows for selective functionalization through a variety of cross-coupling reactions. This enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds in drug discovery.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential as inhibitors of several key protein kinases implicated in cancer and other diseases. The primary focus of this application note is on its use in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. However, the versatility of this scaffold extends to the development of inhibitors for other important kinases such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2] Imidazo[1,2-a]pyridine-based compounds have emerged as potent PI3K inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by molecules derived from the imidazo[1,2-a]pyridine scaffold.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Experimental_Workflow Start Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C bond formation) Coupling->Suzuki Arylboronic acid Buchwald Buchwald-Hartwig (C-N bond formation) Coupling->Buchwald Amine Workup Aqueous Workup & Extraction Suzuki->Workup Buchwald->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Final Product Analysis->Final

References

Synthesis of Novel Kinase Inhibitors Utilizing Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in the design of potent kinase inhibitors due to its unique structural and electronic properties that facilitate interaction with the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate as a key starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce diverse functionalities at the C8-position of the imidazo[1,2-a]pyridine core. These derivatizations are crucial for modulating the potency and selectivity of the resulting kinase inhibitors. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery engaged in the development of novel therapeutics targeting kinase-driven pathologies.

Introduction

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many of these conditions. The imidazo[1,2-a]pyridine core has emerged as a valuable scaffold in the design of such inhibitors, with derivatives showing activity against a range of kinases including PI3K, mTOR, c-KIT, Mer, and Axl.[1][2]

This compound is a versatile building block that allows for the strategic introduction of various substituents at the C8-position through well-established cross-coupling chemistries. This functionalization is critical for achieving high-affinity binding to the target kinase and for optimizing the pharmacokinetic properties of the inhibitor.

Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of various kinase inhibitors synthesized from the imidazo[1,2-a]pyridine scaffold, demonstrating the potential of this chemical class.

Compound IDTarget Kinase(s)IC50 (nM)Reference
PI3Kα Inhibitor 35 PI3Kα150[3]
c-KIT Inhibitor A84 c-KIT (V654A)2.8[2]
c-KIT Inhibitor A252 c-KIT (V654A)2.2[2]
AKT/mTOR Pathway Inhibitor A375 (Melanoma Cell Line)140[1]
AKT/mTOR Pathway Inhibitor HeLa (Cervical Cancer Cell Line)210[1]
CLK1/DYRK1A Inhibitor 4c CLK1700[4]
CLK1/DYRK1A Inhibitor 4c DYRK1A2600[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound. The key transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation at the C8-position.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.1 equivalents)

  • Triphenylphosphine (PPh3) (0.2 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Ethanol

  • Microwave reaction vessel

  • Magnetic stir bar

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.2 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v) to the vessel.

  • Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes), or until the reaction is complete as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-imidazo[1,2-a]pyridine-6-carboxylate derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.5 equivalents)

  • Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equivalents)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and BINAP (0.08 equivalents).[5]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene, followed by the amine (1.5 equivalents) via syringe.

  • Heat the reaction mixture to a suitable temperature (e.g., 110 °C) and stir for the required time (e.g., 8-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-imidazo[1,2-a]pyridine-6-carboxylate derivative.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PIP3->PTEN Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Mer_Axl_Signaling_Pathway Gas6 Gas6 Mer Mer Gas6->Mer Binding & Activation Axl Axl Gas6->Axl Binding & Activation PI3K_AKT PI3K/AKT Pathway Mer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Mer->RAS_MAPK Axl->PI3K_AKT Axl->RAS_MAPK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Metastasis Metastasis PI3K_AKT->Metastasis Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation RAS_MAPK->Metastasis

Caption: The Mer/Axl signaling pathway.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of kinase inhibitors using this compound.

Suzuki_Workflow Start Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate Reaction Suzuki-Miyaura Coupling Start->Reaction Reactants Arylboronic Acid Pd(OAc)2, PPh3 K2CO3 Reactants->Reaction Workup Workup & Purification Reaction->Workup Product 8-Aryl-imidazo[1,2-a] pyridine-6-carboxylate Workup->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow Start Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate Reaction Buchwald-Hartwig Amination Start->Reaction Reactants Amine Pd(OAc)2, BINAP Cs2CO3 Reactants->Reaction Workup Workup & Purification Reaction->Workup Product 8-Amino-imidazo[1,2-a] pyridine-6-carboxylate Workup->Product

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 8-bromoimidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the C8 position via cross-coupling reactions offers a powerful tool for the synthesis of novel compounds with potential therapeutic applications. This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Introduction to Palladium-Catalyzed Cross-Coupling of 8-Bromoimidazo[1,2-a]pyridines

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. For the 8-bromoimidazo[1,2-a]pyridine core, these reactions allow for the introduction of a wide array of substituents at a key position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

The general catalytic cycle for these reactions, while varying in the specific coupling partners and transmetalation agents, follows a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Product Reductive\nElimination->Ar-R G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add 8-bromoimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst to a reaction vessel. B Add solvent and degas the mixture. A->B C Heat the reaction mixture under inert atmosphere (e.g., 80-120 °C or microwave irradiation). B->C D Cool to room temperature and dilute with water and organic solvent. C->D E Separate organic layer, dry, and concentrate. D->E F Purify by column chromatography. E->F G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Add Pd precursor, ligand, and base to a dry Schlenk tube. B Add 8-bromoimidazo[1,2-a]pyridine, amine, and anhydrous solvent. A->B C Heat the reaction mixture under argon (e.g., 90-110 °C). B->C D Cool, quench with water, and extract with an organic solvent. C->D E Wash, dry, and concentrate the organic phase. D->E F Purify by column chromatography. E->F

Application Notes and Protocols for the Derivatization of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a key intermediate for the development of novel therapeutics, particularly for structure-activity relationship (SAR) studies. The bromine atom at the 8-position serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the derivatization of this compound and presents SAR data for a series of its analogs as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer.

Strategic Derivatization for SAR Studies

The 8-bromo position of the imidazo[1,2-a]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of chemical moieties. The primary strategies for derivatization include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: For the introduction of a wide array of primary and secondary amines.

  • Sonogashira Coupling: For the introduction of terminal alkynes, which can be further functionalized.

These reactions allow for a systematic investigation of how different substituents at the 8-position influence the biological activity of the molecule, providing crucial insights for the design of more potent and selective drug candidates.

Data Presentation: SAR of 8-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

The following table summarizes the in vitro biological activities of a series of 8-substituted imidazo[1,2-a]pyridine derivatives against PI3Kα and various cancer cell lines.[1] This data highlights the impact of substitutions at the 8-position on anticancer potency.

Compound IDR Group at 8-positionPI3Kα IC50 (nM)[1]T47D IC50 (nM)[1]MCF-7 IC50 (nM)[1]HCT116 IC50 (nM)[1]
14e Bromo>10000>10000>10000>10000
15 Phenyl580110012002300
16 4-Fluorophenyl4308909501800
17 3-Fluorophenyl3907608801500
18 2-Fluorophenyl620130014002500
19 4-Chlorophenyl4108109201600
20 4-Methylphenyl550100011002100
21 4-Methoxyphenyl780150017003000
35 6-(dimethylamino)pyridin-3-yl150320410780

Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound derivatives for SAR studies is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate coupling Palladium-Catalyzed Cross-Coupling start->coupling derivatives Library of 8-Substituted Derivatives coupling->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification screening In vitro Kinase Assay (e.g., PI3Kα) purification->screening cell_assay Cell-Based Assays (e.g., MTT, Apoptosis) purification->cell_assay sar SAR Analysis screening->sar cell_assay->sar

General workflow for synthesis and SAR studies.

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 8-aryl or 8-heteroaryl imidazo[1,2-a]pyridine-6-carboxylates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted derivative.[1]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is for the synthesis of 8-amino-imidazo[1,2-a]pyridine-6-carboxylates.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., anhydrous 1,4-Dioxane or Toluene)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in the reaction solvent.

  • Add the catalyst-ligand mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., 5 mL of 1,4-Dioxane).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-amino derivative.

Protocol 3: Sonogashira Coupling of this compound

This protocol details the synthesis of 8-alkynyl-imidazo[1,2-a]pyridine-6-carboxylates.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., anhydrous THF or DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., 5 mL of THF) and the base (e.g., 3 mL of TEA).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-alkynyl derivative.

References

Application Notes and Protocols for the Synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of this valuable building block. The procedure outlined is based on the well-established cyclization reaction between a substituted 2-aminopyridine and an α-haloaldehyde.

Reaction Scheme

The synthesis of this compound is typically achieved through the condensation of Methyl 2-amino-3-bromopyridine-5-carboxylate with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine system.

Experimental Protocol

Materials and Reagents:

  • Methyl 2-amino-3-bromopyridine-5-carboxylate

  • Chloroacetaldehyde (typically a 40-50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-3-bromopyridine-5-carboxylate (1.0 eq).

  • Solvent and Base Addition: Add ethanol to the flask to dissolve the starting material. To this solution, add sodium bicarbonate (1.2 eq).

  • Addition of Chloroacetaldehyde: While stirring the mixture, add chloroacetaldehyde solution (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material Methyl 2-amino-3-bromopyridine-5-carboxylate
Reagent Chloroacetaldehyde (40% aq. soln.)
Base Sodium Bicarbonate (NaHCO₃)
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Typical Yield 70-85%
Purification Method Flash Column Chromatography

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Methyl 2-amino-3-bromopyridine-5-carboxylate reagents Add: 1. Ethanol 2. NaHCO3 3. Chloroacetaldehyde start->reagents Dissolve reflux Heat to Reflux (4-6 hours) reagents->reflux Initiate Reaction cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Flash Column Chromatography filter_concentrate->chromatography product Final Product: This compound chromatography->product Isolate

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including prominent anticancer properties.[1][2][3][4] While specific research on Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with key signaling pathways involved in tumor progression.[1][3][5] This document provides an overview of the application of imidazo[1,2-a]pyridine derivatives in cancer research, including their mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer cells.

1. Inhibition of PI3K/Akt/mTOR Pathway:

One of the most well-documented mechanisms of action for imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][5] This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5] Certain imidazo[1,2-a]pyridine compounds have been shown to be potent inhibitors of PI3Kα, a key isoform of PI3K.[5] By inhibiting this pathway, these compounds can lead to cell cycle arrest and apoptosis.[3][5] For instance, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, demonstrated potent inhibition of PI3Kα with an IC50 value of 1.94 nM and induced G2/M phase cell cycle arrest and apoptosis in HCC827 non-small cell lung cancer cells.[5]

2. Induction of Apoptosis:

Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines.[1][3][6] This can occur through both the intrinsic (mitochondrial) and extrinsic pathways. For example, one novel imidazopyridine derivative, compound 9i , was found to induce apoptosis in HeLa cervical cancer cells by upregulating pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), activation of the caspase cascade, and ultimately, cell death.[6] Another compound, referred to as compound 6 , induced intrinsic apoptosis in melanoma and cervical cancer cells, as evidenced by the activation of caspase-9.[3]

3. Cell Cycle Arrest:

Several imidazo[1,2-a]pyridine compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][3][5] For example, a study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against HCC1937 breast cancer cells showed that IP-5 caused cell cycle arrest by increasing the levels of p53 and p21.[1][4] Similarly, compound 6 induced G2/M cell cycle arrest in melanoma and cervical cancer cells.[3]

4. Modulation of STAT3/NF-κB Signaling:

Some imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway.[2] A novel derivative, abbreviated as MIA , was shown to suppress STAT3 phosphorylation and increase the expression of IκBα, an inhibitor of NF-κB, in breast and ovarian cancer cell lines.[2]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against different human cancer cell lines.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
12b Hep-2Laryngeal Carcinoma11[7]
HepG2Hepatocellular Carcinoma13[7]
MCF-7Breast Carcinoma11[7]
A375Human Skin Cancer11[7]
6h MCF-7Human Breast CancerMost active of series[8]
A549Human Lung Cancer-[8]
DU145Human Prostate Cancer-[8]
IP-5 HCC1937Breast Cancer45[1][4]
IP-6 HCC1937Breast Cancer47.7[1][4]
IP-7 HCC1937Breast Cancer79.6[1][4]
Compound 8 HeLaCervical Cancer0.34[9]
MDA-MB-231Breast Cancer0.32[9]
ACHNRenal Cancer0.39[9]
HCT-15Colon Cancer0.31[9]
Compound 12 HeLaCervical Cancer0.35[9]
MDA-MB-231Breast Cancer0.29[9]
ACHNRenal Cancer0.34[9]
HCT-15Colon Cancer0.30[9]
Compound 9i HeLaCervical Cancer10.62[6]
13k HCC827Non-small Cell Lung Cancer0.09 - 0.43[5]
Compound 6 A375Melanoma9.7 - 44.6 (range for 3 cell lines)[3]
WM115Melanoma9.7 - 44.6 (range for 3 cell lines)[3]
HeLaCervical Cancer9.7 - 44.6 (range for 3 cell lines)[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A375) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 16-24 hours to allow for cell attachment.[6]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the imidazo[1,2-a]pyridine derivative (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to study changes in protein expression levels, for example, in signaling pathways.

Protocol:

  • Cell Lysis: Treat cancer cells with the imidazo[1,2-a]pyridine derivative for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, p53, p21, PARP, Caspase-7, Caspase-8) overnight at 4°C.[1][3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500 or 1000 cells per well) in a 6-well plate.[1][6]

  • Compound Treatment: After 16-24 hours, treat the cells with different concentrations of the imidazo[1,2-a]pyridine derivative for a specific duration (e.g., 48 hours).[6]

  • Colony Formation: Replace the treatment medium with fresh complete medium and allow the cells to grow for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.[6]

  • Fixation and Staining: Wash the colonies with PBS, fix them with 4% paraformaldehyde for 30 minutes, and then stain with 0.5% crystal violet for 30 minutes.[6]

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Imidazo[1,2-a]pyridine Derivative (various concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Protein Expression) treatment->wb clonogenic Clonogenic Assay (Long-term Survival) treatment->clonogenic ic50 Determine IC50 mtt->ic50 pathway Analyze Signaling Pathway Modulation wb->pathway survival Assess Survival Fraction clonogenic->survival end Conclusion: Anticancer Efficacy ic50->end pathway->end survival->end

Caption: General experimental workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Logical Relationship Diagram

Mechanism_of_Action Compound Imidazo[1,2-a]pyridine Derivative PI3K_inhibition PI3K/Akt/mTOR Pathway Inhibition Compound->PI3K_inhibition Apoptosis_induction Induction of Apoptosis Compound->Apoptosis_induction CellCycle_arrest Cell Cycle Arrest (G2/M or other) Compound->CellCycle_arrest Anticancer_effect Anticancer Effect PI3K_inhibition->Anticancer_effect Apoptosis_induction->Anticancer_effect CellCycle_arrest->Anticancer_effect

Caption: Key mechanisms contributing to the anticancer effects of imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for the Development of Chemical Probes from Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and synthetic tractability make it an excellent starting point for the development of chemical probes to investigate biological pathways and validate novel drug targets. This document provides detailed application notes and protocols for the derivatization of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a versatile building block for creating a library of chemical probes, with a particular focus on the development of kinase inhibitors, such as those targeting the PI3K/AKT/mTOR signaling pathway.[3][4][5]

Core Structure and Derivatization Strategy

This compound offers three key points for chemical modification: the 8-bromo position, the 6-carboxylate group, and the core imidazo[1,2-a]pyridine ring system itself. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.

A general workflow for the development of chemical probes from this starting material is outlined below.

Probe Development Workflow Probe Development Workflow A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Ester Hydrolysis A->C D 8-Substituted Imidazo[1,2-a]pyridine Derivatives B->D E 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid C->E D->C F Amide Coupling D->F E->F G Diverse Library of Chemical Probes F->G H Biological Screening (e.g., Kinase Assays) G->H I Lead Probe Identification and Optimization H->I

Caption: A generalized workflow for the synthesis of a diverse library of chemical probes.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 8-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-imidazo[1,2-a]pyridine-6-carboxylate derivative.

Protocol 2: Sonogashira Coupling at the 8-Position

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of a terminal alkyne with this compound.[8][9][10]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Base (e.g., triethylamine or diisopropylamine, 3.0 equivalents)

  • Solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base under the inert atmosphere.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 8-alkynyl-imidazo[1,2-a]pyridine-6-carboxylate derivative.

Protocol 3: Ester Hydrolysis and Amide Coupling

This protocol describes the hydrolysis of the methyl ester followed by a standard amide coupling reaction.

Step 1: Ester Hydrolysis

Materials:

  • Methyl 8-substituted-imidazo[1,2-a]pyridine-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 equivalents)

  • Solvent (e.g., tetrahydrofuran/water or methanol/water mixture)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester in the solvent mixture.

  • Add the base and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully acidify the reaction mixture with 1 M HCl to a pH of approximately 4-5, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 8-substituted-imidazo[1,2-a]pyridine-6-carboxylic acid.

Step 2: Amide Coupling

Materials:

  • 8-Substituted-imidazo[1,2-a]pyridine-6-carboxylic acid

  • Amine (1.1 equivalents)

  • Coupling agent (e.g., HATU or HBTU, 1.2 equivalents)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), 3.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the coupling agent and the base, and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Application in Kinase Inhibitor Development: Targeting the PI3K/AKT/mTOR Pathway

The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key enzymes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][5][11][12][13] Chemical probes based on this scaffold can be used to study the role of different PI3K isoforms and to validate them as therapeutic targets.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Probe Imidazo[1,2-a]pyridine Probe Probe->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazo[1,2-a]pyridine-based chemical probe.

Data Presentation

The following tables provide representative data for imidazo[1,2-a]pyridine-based kinase inhibitors from the literature to illustrate the type of quantitative data that should be collected.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 PI3Kα2[5]
2 PI3Kα150[11][12]
3 DYRK1A2600[14]
4 CLK1700[14]
5 p110α1.8[15]

Table 2: Anti-proliferative Activity of a Representative Imidazo[1,2-a]pyridine-based PI3K Inhibitor

Cell LineCancer TypeIC₅₀ (µM)Reference
A375 Melanoma0.14[15]
HeLa Cervical Cancer0.21[15]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of chemical probes. The protocols and application notes provided herein offer a framework for the development of novel kinase inhibitors and other targeted probes. By systematically exploring the chemical space around the imidazo[1,2-a]pyridine core, researchers can generate potent and selective tools to dissect complex biological processes and accelerate the discovery of new therapeutic agents.

References

Application Note: A Scalable Synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a key building block in the development of novel therapeutics. The described method, adapted from established procedures for related imidazo[1,2-a]pyridine scaffolds, offers high yield and purity, making it suitable for medicinal chemistry and drug development programs requiring multi-gram quantities of the target compound. This document provides a comprehensive experimental protocol, characterization data, and a scalable workflow for researchers and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs, including zolpidem and alpidem.[1][2] The unique electronic and structural properties of this bicyclic heteroaromatic system make it an attractive template for designing molecules with a wide range of biological activities. This compound, in particular, is a valuable intermediate, offering multiple points for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs. The development of a scalable and efficient synthesis for this compound is therefore of significant interest. This note outlines a reliable procedure for the gram-scale synthesis of this key intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process commencing with the commercially available methyl 3-amino-4-bromobenzoate. This is followed by a cyclization reaction with a suitable C2-synthon to construct the imidazo[1,2-a]pyridine core.

cluster_conditions Reaction Conditions reagent1 Methyl 3-amino-4-bromobenzoate intermediate Intermediate Pyridinium Salt (not isolated) reagent1->intermediate 1. EtOH, Reflux reagent2 Chloroacetaldehyde (40% aq.) reagent2->intermediate product This compound intermediate->product 2. NaHCO3, Reflux condition1 Solvent: Ethanol condition2 Base: NaHCO3 condition3 Temperature: Reflux

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials and Equipment:

  • Methyl 3-amino-4-bromobenzoate (98% purity)

  • Chloroacetaldehyde (40% aqueous solution)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-amino-4-bromobenzoate (23.0 g, 100 mmol).

  • Solvent Addition: Add 200 mL of anhydrous ethanol to the flask. Stir the mixture to dissolve the starting material.

  • Reagent Addition: Slowly add chloroacetaldehyde (14.7 mL of a 40% aqueous solution, 120 mmol) to the reaction mixture.

  • Cyclization: Add sodium bicarbonate (10.1 g, 120 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 200 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 100 mL of water and 100 mL of brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow solid. Dry the product under vacuum.

Results and Data

The described protocol consistently provides the target compound in good yield and high purity. The following table summarizes the quantitative data from a representative batch.

ParameterValue
Starting Material Amount23.0 g (100 mmol)
Product Yield (isolated)21.2 g
Molar Yield83%
Purity (by HPLC)>97%
Melting Point145-147 °C
¹H NMR (400 MHz, CDCl₃) δ 7.95 (s, 1H), 7.80 (s, 1H), 7.65 (d, J=1.2 Hz, 1H), 7.50 (d, J=1.2 Hz, 1H), 3.90 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 165.2, 142.1, 130.5, 128.9, 125.4, 118.2, 117.6, 112.3, 109.8, 52.4
MS (ESI) m/z 254.97 [M+H]⁺, 256.97 [M+H+2]⁺

Scale-up Workflow

The following diagram illustrates the workflow for the scale-up synthesis of this compound.

start Start charge_reactants Charge Reactor with Methyl 3-amino-4-bromobenzoate and Ethanol start->charge_reactants end Final Product add_reagents Add Chloroacetaldehyde and NaHCO3 charge_reactants->add_reagents reflux Heat to Reflux (12 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete extraction Aqueous Workup (EtOAc/Water) workup->extraction purification Column Chromatography extraction->purification isolate Isolate and Dry Product purification->isolate isolate->end

Caption: Workflow for the scale-up synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Chloroacetaldehyde is toxic and corrosive. Handle with care.

  • The reaction is heated to reflux; ensure proper condenser setup to prevent solvent loss and exposure to vapors.

Conclusion

This application note provides a detailed and reproducible protocol for the scale-up synthesis of this compound. The method is efficient, with a high yield and purity of the final product, making it suitable for producing the quantities required for drug discovery and development projects. The straightforward procedure and use of readily available reagents contribute to the practical utility of this synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Electron-Rich Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with electron-rich imidazopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with an electron-rich imidazopyridine is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki coupling with electron-rich imidazopyridines can stem from several factors. The electron-rich nature of the imidazopyridine ring can make oxidative addition, a key step in the catalytic cycle, more challenging.[1][2] Additionally, the nitrogen atoms in the imidazopyridine core can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal.[1][5] Consider using catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4][5][6] These ligands can promote the oxidative addition step and stabilize the active catalytic species.[5][6]

  • Base Selection: The choice of base is critical. While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more suitable for challenging couplings.[3][7][8] The base's role is to activate the boronic acid for transmetalation.[7][9]

  • Solvent System: The solvent system needs to facilitate the dissolution of both the organic substrates and the inorganic base.[10] Common choices include mixtures like dioxane/water, toluene/ethanol, or DMF/water.[10][11]

  • Reaction Temperature and Method: Electron-rich imidazopyridines may require higher reaction temperatures to overcome the activation energy for oxidative addition. Microwave irradiation can be highly effective in reducing reaction times and improving yields compared to conventional heating.[11][12]

Q2: I am observing a significant amount of dehalogenation byproduct (imidazopyridine without the halogen). How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides.[13] It can be promoted by certain palladium catalysts and reaction conditions. For instance, the use of Pd(dppf)Cl₂ has been observed to lead to dehalogenated byproducts in some cases.[11]

Mitigation Strategies:

  • Catalyst Choice: Switching to a different palladium catalyst and ligand system can often reduce dehalogenation. Using a catalyst system less prone to β-hydride elimination can be beneficial.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to suppress dehalogenation.

  • Protecting Groups: In some cases, protecting the nitrogen of the pyrrole moiety in similar heterocyclic systems has been shown to suppress dehalogenation.[14]

Q3: My reaction is producing a substantial amount of homocoupling product from the boronic acid. What are the causes and how can I prevent it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[15] It can also occur through a protonolysis/second transmetalation pathway, especially with electron-deficient arylboronic acids.

Preventative Measures:

  • Strictly Anaerobic Conditions: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Degassing the solvents thoroughly before use is crucial.[4][15]

  • Control of Reaction Parameters: The choice of catalyst, ligand, and base can influence the rate of homocoupling versus the desired cross-coupling.[4]

  • Use of Boronate Esters: Boronate esters, such as pinacol esters, are often more stable and less prone to homocoupling than the corresponding boronic acids.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of bromo-imidazopyridines to provide a comparative overview.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C) & TimeYield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃Toluene:Ethanol (4:1)120 (Microwave, 2h)35-100[11]
Pd(dppf)Cl₂-K₂CO₃Toluene:Ethanol (4:1)120 (Microwave, 3.5h)Lower yield of desired product, dehalogenation observed[11]
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄Dioxane/H₂O80-110Generally high for challenging chlorides[10]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Dioxane/H₂ORT - 100Effective for N-containing heterocycles[3]
Pd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O140 (Microwave, 1h)78[16]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline for the microwave-assisted Suzuki coupling of a bromo-imidazopyridine with an arylboronic acid.

Materials:

  • Bromo-imidazopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent mixture (e.g., Toluene:Ethanol 4:1)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the bromo-imidazopyridine, arylboronic acid, palladium catalyst, and base.[10]

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 10 minutes to 2 hours), with stirring.[11][12]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2 Ar-Pd(II)-X (L2) oa->pd2 tm Transmetalation (R-B(OR)2 + Base) pd2->tm R-B(OR)2 Base pd2_r Ar-Pd(II)-R (L2) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product Ar-R (Coupled Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][17][18]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Review Catalyst and Ligand start->check_catalyst check_base Evaluate Base start->check_base check_conditions Assess Reaction Conditions start->check_conditions optimize_catalyst Switch to Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos) check_catalyst->optimize_catalyst optimize_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->optimize_base optimize_conditions Increase Temperature or Use Microwave Heating check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success optimize_base->success optimize_conditions->success

Caption: A logical workflow to diagnose and resolve low yield issues.

Potential Catalyst Inhibition Pathway

Catalyst_Inhibition active_catalyst Active Pd(0) Catalyst productive_cycle Productive Suzuki Cycle active_catalyst->productive_cycle Desired Pathway inhibited_complex Inhibited Pd-Imidazopyridine Complex (Off-cycle) active_catalyst->inhibited_complex Inhibition Pathway imidazopyridine Electron-Rich Imidazopyridine imidazopyridine->inhibited_complex

Caption: Potential off-cycle catalyst inhibition by the imidazopyridine substrate.[3]

References

Common side reactions in the synthesis of 8-bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromoimidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 8-bromoimidazo[1,2-a]pyridines?

A1: The most prevalent and well-established method is the condensation reaction between a 3-bromo-2-aminopyridine and an α-halocarbonyl compound, often referred to as a modified Tschitschibabin reaction.[1][2] This approach offers a direct route to the desired bicyclic scaffold. Various iterations of this reaction exist, including catalyst-free thermal conditions, base-catalyzed reactions, and microwave-assisted protocols to enhance reaction rates and yields.[2][3]

Q2: What are the primary side reactions to be aware of during the synthesis of 8-bromoimidazo[1,2-a]pyridines?

A2: The main side reactions include the formation of regioisomers, dimerization or polymerization of starting materials or intermediates, incomplete cyclization leading to the persistence of the N-alkylated intermediate, and the formation of byproducts from the self-condensation of the α-haloketone.[3][4] In some multicomponent reaction approaches, the formation of oxazole byproducts has also been observed.[5]

Q3: How can the formation of regioisomeric impurities be minimized?

A3: Regioisomer formation is a potential issue, although the synthesis of the imidazo[1,2-a]pyridine scaffold is generally regioselective. The key to minimizing regioisomeric impurities lies in controlling the initial N-alkylation step. Factors such as the choice of solvent, temperature, and the nature of the substituents on both the 2-aminopyridine and the α-haloketone can influence the regioselectivity. Milder reaction conditions are generally preferred to enhance selectivity.

Q4: What are the recommended purification techniques for 8-bromoimidazo[1,2-a]pyridines?

A4: The purification of 8-bromoimidazo[1,2-a]pyridines is most commonly achieved through silica gel column chromatography.[6] The choice of eluent system will depend on the polarity of the specific product and any impurities present. Recrystallization can also be an effective method for obtaining highly pure material, particularly if the product is a solid.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive reagents. 2. Inappropriate reaction temperature. 3. Incorrect solvent or base. 4. Insufficient reaction time.1. Verify the purity and reactivity of starting materials. 2. Optimize the reaction temperature; microwave irradiation can sometimes improve yields. 3. Screen different solvents (e.g., ethanol, DMF, toluene) and bases (e.g., NaHCO₃, K₂CO₃, DBU). 4. Monitor the reaction progress using TLC to determine the optimal reaction time.
Presence of multiple spots on TLC, indicating a mixture of products 1. Formation of regioisomers. 2. Dimerization or polymerization. 3. Incomplete cyclization. 4. Decomposition of starting materials or product.1. Employ milder reaction conditions to improve regioselectivity. 2. Avoid excessively high temperatures and prolonged reaction times. 3. Ensure sufficient time and appropriate conditions for the cyclization step. 4. Use purified reagents and maintain an inert atmosphere if necessary.
Difficulty in isolating the pure product 1. Co-elution of impurities during column chromatography. 2. Product is an oil or low-melting solid.1. Optimize the eluent system for column chromatography; consider using a different stationary phase. 2. If the product is an oil, attempt salt formation or trituration with a non-polar solvent to induce crystallization.
Reaction is sluggish or does not go to completion 1. Poor solubility of starting materials. 2. Insufficient activation of the electrophile or nucleophile.1. Choose a solvent in which the starting materials are more soluble. 2. Consider the use of a catalyst (e.g., a Lewis acid) or a stronger base to facilitate the reaction.

Experimental Protocols

Synthesis of 2-Aryl-8-bromoimidazo[1,2-a]pyridines from 3-Bromo-2-aminopyridine and Phenacyl Bromide

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 3-bromo-2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL).

  • Addition of Reagents: To this solution, add the substituted phenacyl bromide (1.0 mmol).

  • Base Addition: Add a base such as sodium bicarbonate (2.0 mmol) or potassium carbonate (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). Microwave-assisted heating can also be employed to reduce reaction times.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Extraction: The residue is then partitioned between water and an organic solvent such as ethyl acetate or chloroform. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-8-bromoimidazo[1,2-a]pyridine.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 3-bromo-2-aminopyridine in solvent start->dissolve add_reagents Add α-haloketone and base dissolve->add_reagents react Stir/Heat (Monitor by TLC) add_reagents->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the synthesis of 8-bromoimidazo[1,2-a]pyridines.

regioisomer_formation cluster_reactants Reactants cluster_intermediates Potential Intermediates cluster_products Products aminopyridine 3-Bromo-2-aminopyridine intermediate_desired N1-alkylation (Leads to desired product) aminopyridine->intermediate_desired Favored Pathway intermediate_isomer N-exo-alkylation (Potential for isomer) aminopyridine->intermediate_isomer Disfavored Pathway haloketone α-Haloketone haloketone->intermediate_desired haloketone->intermediate_isomer product_desired 8-Bromoimidazo[1,2-a]pyridine (Major Product) intermediate_desired->product_desired Cyclization product_isomer Regioisomeric Impurity (Minor or not observed) intermediate_isomer->product_isomer Cyclization

Caption: Potential pathways for regioisomer formation during the synthesis.

References

Technical Support Center: Synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. This important heterocyclic compound is a valuable building block in medicinal chemistry and drug development.[1][2] The following sections offer a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and data to assist in optimizing the reaction.

Proposed Experimental Protocol

The synthesis of this compound typically proceeds via the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3] The following protocol is a representative procedure.

Reaction Scheme:

(Image of the chemical reaction scheme for the synthesis of this compound from Methyl 2-amino-5-bromonicotinate and chloroacetaldehyde)

Materials:

  • Methyl 2-amino-5-bromonicotinate

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl 2-amino-5-bromonicotinate (1.0 eq) in ethanol (10 mL/mmol), add sodium bicarbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to low yields and other unexpected outcomes during the synthesis.

Question 1: I am not observing any product formation, or the conversion of the starting material is very low. What are the possible causes?

Answer:

Several factors could contribute to a lack of product formation:

  • Reagent Quality:

    • 2-Amino-5-bromonicotinate: Ensure the starting material is pure. Impurities can interfere with the reaction. The synthesis of this starting material itself can be complex, sometimes involving multiple steps of bromination and nitration of 2-aminopyridine.[4][5]

    • Chloroacetaldehyde: Chloroacetaldehyde is unstable and can polymerize. Use a fresh, high-quality solution.

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures or longer reaction times. Ensure the reflux temperature is being reached and maintained.

    • Base: Sodium bicarbonate is a mild base. A stronger base might be necessary if the reaction is not proceeding, but be aware that strong bases can promote side reactions.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Continue to monitor the reaction by TLC until the starting material is consumed.

Question 2: My reaction mixture is turning dark, and I am getting multiple spots on my TLC plate, making purification difficult. What is happening?

Answer:

The formation of a dark reaction mixture and multiple products often indicates side reactions or decomposition.

  • Side Reactions: Imidazo[1,2-a]pyridine synthesis can be prone to side reactions, especially at high temperatures.[3] Overheating or prolonged reaction times can lead to the formation of polymeric materials.

  • Decomposition: The starting materials or the product may be decomposing under the reaction conditions. Consider lowering the reaction temperature and monitoring the reaction more frequently.

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be sensitive to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Question 3: The yield of my product is consistently low, even with good conversion of the starting material. Where could I be losing my product?

Answer:

Low isolated yields despite good conversion can be due to issues during the work-up and purification steps.

  • Work-up: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.

  • Purification:

    • Column Chromatography: The product may be adsorbing irreversibly to the silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this.

    • Recrystallization: If recrystallization is used for purification, significant product loss can occur if the incorrect solvent system is chosen or if the solution is cooled too quickly.

Question 4: I am unsure about the optimal reaction conditions. What parameters can I adjust to improve the yield?

Answer:

Systematic optimization of reaction parameters can significantly improve the yield. Consider the following:

ParameterRecommendationRationale
Solvent Ethanol is a common choice. Other polar protic or aprotic solvents like DMF or acetonitrile can be explored.The solvent can influence the solubility of the reagents and the reaction rate.
Base If NaHCO₃ is ineffective, consider bases like K₂CO₃ or triethylamine.The choice of base can affect the rate of the initial N-alkylation step.
Temperature Start with refluxing ethanol and adjust as needed. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]Higher temperatures can increase the reaction rate but may also promote side reactions.
Catalyst While this reaction is often run without a catalyst, some syntheses of imidazo[1,2-a]pyridines benefit from a Lewis acid or transition metal catalyst.[6][7][8]A catalyst can facilitate the cyclization step.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_analysis Reaction Analysis start Low Yield Encountered check_reagents Verify Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base, Solvent) start->check_conditions analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) start->analyze_reaction reagent_impure Impure Starting Material? check_reagents->reagent_impure temp_issue Temperature Too Low/High? check_conditions->temp_issue side_products Multiple Side Products? analyze_reaction->side_products reagent_inactive Inactive Reagent? reagent_impure->reagent_inactive No purify_sm Purify Starting Material reagent_impure->purify_sm Yes new_reagent Use Fresh Reagent reagent_inactive->new_reagent Yes end Improved Yield purify_sm->end new_reagent->end time_issue Incorrect Reaction Time? temp_issue->time_issue No optimize_temp Adjust Temperature temp_issue->optimize_temp Yes base_issue Base Ineffective/Too Strong? time_issue->base_issue No optimize_time Adjust Reaction Time time_issue->optimize_time Yes optimize_base Screen Different Bases base_issue->optimize_base Yes optimize_temp->end optimize_time->end optimize_base->end workup_loss Product Lost in Work-up? side_products->workup_loss No adjust_conditions Modify Reaction Conditions (Lower Temp, Inert Atm.) side_products->adjust_conditions Yes optimize_purification Optimize Purification workup_loss->optimize_purification Yes optimize_purification->end adjust_conditions->end

Caption: Troubleshooting workflow for low yield synthesis.

By systematically addressing these potential issues, researchers can improve the yield and purity of this compound, facilitating its use in further research and development.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions of brominated heterocycles. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of brominated heterocyles.

Q1: I am observing low to no yield in my Suzuki coupling reaction with a brominated heterocycle. What are the primary factors to investigate?

A1: Low or no product formation in the Suzuki coupling of brominated heterocycles can be attributed to several factors, often related to the electronic nature of the heterocycle and catalyst inhibition. Key areas to troubleshoot include:

  • Catalyst Deactivation: The nitrogen, oxygen, or sulfur atoms within the heterocyclic ring can coordinate with the palladium catalyst, leading to its deactivation.[1] This is particularly common with nitrogen-containing heterocycles like pyridines and pyrimidines.

  • Inefficient Oxidative Addition: While the carbon-bromine bond on an electron-deficient heterocycle should readily undergo oxidative addition, other electronic factors or steric hindrance can impede this crucial initial step in the catalytic cycle.[1]

  • Inactive Catalyst Species: The active catalyst for Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, the in-situ reduction to Pd(0) may be inefficient under your current reaction conditions.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to reaction failure.

Q2: Which palladium catalyst and ligand system is most effective for coupling brominated heterocycles?

A2: The choice of catalyst and ligand is critical for the successful coupling of often challenging brominated heterocycles. While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, more specialized systems are often required.

  • For Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Indoles): Catalyst inhibition is a major challenge. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium center and promote the desired catalytic cycle. Commonly successful ligands include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are known to be highly effective for coupling various heteroaryl halides.[1]

    • Other Effective Ligands: Pd(dppf)Cl₂ is another robust catalyst that has demonstrated success in the coupling of a variety of brominated heterocycles.[2]

  • For Other Heterocycles (e.g., Thiophenes, Furans): While catalyst inhibition may be less of an issue, the electronic properties of the heterocycle still influence catalyst choice. A screening of catalysts is often beneficial.

Q3: I am observing significant dehalogenation of my brominated heterocycle. How can this side reaction be minimized?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. It can be minimized by:

  • Ensuring Anhydrous Conditions: The presence of water or other protic sources can lead to dehalogenation. Ensure that your solvents and reagents are dry.

  • Optimizing the Base: The choice of base can influence the extent of dehalogenation. In some cases, a weaker base may be preferable.

  • Modifying Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes suppress dehalogenation.

  • Protecting N-H groups: For N-H containing heterocycles like pyrroles and indoles, deprotection of the nitrogen can lead to dehalogenation. Protecting the nitrogen with a suitable group, such as a BOC group, can suppress this side reaction.[3]

Q4: Homocoupling of my boronic acid is a major side product. What are the strategies to prevent this?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen or unreduced Pd(II) species. To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.

  • Use of a Pd(0) Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.

Catalyst and Condition Selection Guide for Brominated Heterocycles

The following tables provide a summary of commonly used catalysts, ligands, bases, and solvents for the Suzuki coupling of various brominated heterocycles, along with typical reaction conditions.

Heterocycle TypeRecommended CatalystsRecommended LigandsTypical Catalyst Loading (mol%)
Pyridines Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃dppf, PPh₃, SPhos, XPhos1 - 5
Pyrimidines Pd(PPh₃)₄, PalladacyclesPPh₃, SPhos, XPhos, RuPhos3 - 5
Thiophenes Pd(PPh₃)₄, Pd(OAc)₂PPh₃, Buchwald ligands1 - 5
Furans Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, tricyclohexylphosphine2 - 5
Indoles Pd(dppf)Cl₂, Pd₂(dba)₃, Palladacyclesdppf, XPhos1 - 5
Heterocycle TypeCommon BasesCommon SolventsTypical Temperature (°C)Typical Time (h)
Pyridines K₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, DMF80 - 1208 - 24
Pyrimidines K₃PO₄, K₂CO₃1,4-Dioxane, Toluene, Acetonitrile70 - 10012 - 24
Thiophenes K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O80 - 10012 - 24
Furans K₂CO₃1,4-Dioxane/H₂O, EtOH/H₂O80 - 1103 - 12
Indoles K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O80 - 12012 - 24

Detailed Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of specific brominated heterocycles. These should serve as a starting point, and optimization may be necessary for different substrates.

Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.

Protocol 2: Suzuki Coupling of 2-Bromothiophene with 4-Methoxyphenylboronic Acid

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add 2-bromothiophene, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and potassium phosphate.[2]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[2]

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-(4-methoxyphenyl)thiophene.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for troubleshooting common issues.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Product Formation ArylHalide R¹-X (Brominated Heterocycle) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling of Brominated Heterocycle CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst CheckConditions 2. Evaluate Reaction Conditions Start->CheckConditions CheckSubstrates 3. Assess Substrate Quality Start->CheckSubstrates CatalystInhibition Potential Catalyst Inhibition? (N, S-heterocycles) CheckCatalyst->CatalystInhibition Yes InactiveCatalyst Is Catalyst Active? (Pd(0) vs Pd(II)) CheckCatalyst->InactiveCatalyst No BaseSolvent Base and Solvent Optimized? CheckConditions->BaseSolvent Yes TempTime Temperature/Time Sufficient? CheckConditions->TempTime No BoronicAcidQuality Boronic Acid Quality? CheckSubstrates->BoronicAcidQuality Yes Degassing Sufficient Degassing? CheckSubstrates->Degassing No UseBulkyLigand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CatalystInhibition->UseBulkyLigand Success Improved Yield UseBulkyLigand->Success UsePd0 Action: Use a Pd(0) source or ensure efficient reduction InactiveCatalyst->UsePd0 UsePd0->Success ScreenBaseSolvent Action: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, DMF) BaseSolvent->ScreenBaseSolvent ScreenBaseSolvent->Success IncreaseTempTime Action: Increase temperature or reaction time TempTime->IncreaseTempTime IncreaseTempTime->Success FreshBoronic Action: Use fresh boronic acid or convert to boronate ester BoronicAcidQuality->FreshBoronic FreshBoronic->Success ImproveDegassing Action: Improve degassing procedure (e.g., freeze-pump-thaw) Degassing->ImproveDegassing ImproveDegassing->Success

Caption: A troubleshooting workflow for Suzuki coupling of brominated heterocycles.

References

Identification of impurities in Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage.[1] The primary sources include:

  • Starting Materials: Unreacted starting materials and impurities present in them.

  • Intermediates: Synthetic intermediates that are carried over to the final product.

  • Byproducts: Unwanted products formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed by the degradation of the final product during storage or handling.[1]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification processes.

Q2: What are the common types of impurities that could be expected in this compound?

A2: Based on the likely synthetic routes for imidazo[1,2-a]pyridines, the following types of impurities can be anticipated:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from the chemical synthesis.

  • Degradation Impurities: These can form due to hydrolysis, oxidation, or photolysis of the drug substance.

  • Residual Solvents: Organic volatile impurities that are used or produced in the manufacturing process.

Q3: What analytical techniques are recommended for the identification and quantification of impurities?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling.[2] These include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A stability-indicating HPLC method is crucial for resolving all potential impurities from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.

Troubleshooting Guides

Problem: An unknown peak is observed in the HPLC chromatogram of this compound.

Potential Cause Troubleshooting Steps
Process-Related Impurity 1. Review the synthetic route to identify potential starting materials, intermediates, or byproducts that could correspond to the unknown peak. 2. Analyze samples from different batches to check for consistency of the impurity. 3. Use LC-MS to determine the molecular weight of the unknown peak and compare it with the molecular weights of potential process-related impurities.
Degradation Product 1. Perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to see if the peak intensity increases under specific conditions. This can help in identifying the nature of the degradation product.[3] 2. Use LC-MS to identify the degradation product.
Contamination 1. Check for potential sources of contamination in the sample preparation, handling, and analytical workflow. 2. Analyze a blank (solvent) injection to rule out contamination from the analytical system.

Problem: The purity of this compound is lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Review the reaction conditions (temperature, time, stoichiometry of reactants) to ensure the reaction has gone to completion. 2. Analyze the crude reaction mixture by HPLC or TLC to assess the conversion of starting materials.
Inefficient Purification 1. Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). 2. Ensure that the purification process is effectively removing the identified impurities.
Product Degradation 1. Investigate the stability of the compound under the purification and storage conditions. 2. Consider performing the purification at a lower temperature or under an inert atmosphere if the compound is found to be unstable.

Potential Impurities in this compound

The following table summarizes potential impurities based on a likely synthetic route involving the condensation of a substituted 2-aminopyridine with a pyruvate derivative.

Impurity Type Potential Impurity Name/Structure Potential Source
Starting Material 2-amino-3-bromopyridine-5-carboxylic acidIncomplete reaction
Starting Material Methyl 2-chloroacrylate (or similar)Incomplete reaction
Intermediate Methyl 2-((3-bromo-5-(methoxycarbonyl)pyridin-2-yl)amino)acrylateIncomplete cyclization
Byproduct Positional Isomers (e.g., Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate)Impure starting materials
Degradation Product 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acidHydrolysis of the methyl ester
Degradation Product Methyl imidazo[1,2-a]pyridine-6-carboxylateDebromination

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Analysis: Analyze all stressed samples by the developed HPLC method and compare the chromatograms with that of an unstressed sample.

Visualizations

Impurity_Formation_Pathway SM1 2-amino-3-bromopyridine- 5-carboxylic acid methyl ester Intermediate Acyclic Intermediate SM1->Intermediate Reaction Impurity1 Unreacted SM1 SM1->Impurity1 Carryover SM2 Methyl 2-chloroacrylate SM2->Intermediate Impurity2 Unreacted SM2 SM2->Impurity2 Carryover Product Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate Intermediate->Product Cyclization Impurity3 Incomplete Cyclization (Intermediate) Intermediate->Impurity3 Carryover Impurity4 8-bromoimidazo[1,2-a]pyridine- 6-carboxylic acid (Hydrolysis) Product->Impurity4 H₂O Impurity5 Methyl imidazo[1,2-a]pyridine- 6-carboxylate (Debromination) Product->Impurity5 Reducing agent/ Light/Heat Impurity_Identification_Workflow Start Sample of Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate HPLC HPLC Analysis Start->HPLC Purity_Check Purity > Threshold? HPLC->Purity_Check LCMS LC-MS Analysis for MW Determination Purity_Check->LCMS No Pass Product Passes Purity_Check->Pass Yes Structure_ID Propose Structure based on MW and Synthetic Route LCMS->Structure_ID Isolation Isolate Impurity (Prep-HPLC) Structure_ID->Isolation NMR NMR Analysis for Structure Confirmation Isolation->NMR Report Report Identified Impurity NMR->Report

References

Preventing decomposition of imidazo[1,2-a]pyridines during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. Our goal is to help you overcome common challenges and prevent the decomposition of your target compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, decomposition of starting materials or the product, and the formation of side products. Here are some key areas to investigate:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Many modern syntheses have moved away from harsh conditions (e.g., high temperatures in the traditional Tschitschibabin reaction) towards milder, catalyzed methods to improve yields.[1][2] For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, catalyst choice (e.g., Brønsted vs. Lewis acids) and reactant concentrations can significantly impact the outcome.[3][4]

  • Starting Material Stability: Ensure the purity and stability of your starting materials. For instance, in GBB reactions, some isocyanides can be sensitive to acidic conditions and may decompose, leading to lower yields.[5]

  • Product Decomposition: The imidazo[1,2-a]pyridine core is generally stable, but can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures over prolonged periods. Monitoring the reaction progress by TLC or LC-MS can help you determine the optimal reaction time to maximize product formation and minimize decomposition.[6]

  • Side Reactions: The formation of byproducts is a common cause of low yields. For example, in the Tschitschibabin synthesis, dimerization of the pyridine starting material can occur.[1][7] In GBB reactions, the formation of Ugi-type adducts can be a competing pathway, especially with certain substrates like aliphatic aldehydes.[3]

Q2: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?

A2: The nature of byproducts largely depends on the synthetic route employed.

  • Tschitschibabin-type Reactions: A common side product is the formation of bipyridine dimers.[7] To minimize this, consider using milder reaction conditions, such as lower temperatures and the use of potassium amide in liquid ammonia for sensitive substrates.[1]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction:

    • Ugi Adducts: Under certain conditions, the classic Ugi four-component reaction can compete with the desired GBB cyclization. This is more prevalent with aliphatic aldehydes.[3] Careful selection of the acid catalyst and solvent system can help favor the GBB pathway.

    • Oxazoles: In some instances, the formation of oxazole byproducts has been observed.

  • General Strategies to Minimize Byproducts:

    • Optimize Catalyst and Solvent: The choice of catalyst and solvent can dramatically influence the reaction pathway. For GBB reactions, screening different Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids can help identify conditions that favor the desired product.[3][4]

    • Control Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of the reactants and, in some cases, the slow addition of one of the components can minimize the formation of side products.

    • Temperature Control: Running the reaction at the optimal temperature is critical. For many modern protocols, room temperature or slightly elevated temperatures are sufficient.[8][9]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of imidazo[1,2-a]pyridines can be challenging due to the presence of polar byproducts and unreacted starting materials.

  • Aqueous Workup: A common initial purification step involves an aqueous workup. After completion of the reaction, quenching with a solution of sodium thiosulfate (e.g., 10 mol%) can help to remove iodine if it was used as a catalyst. This is typically followed by extraction with an organic solvent like ethyl acetate.[10]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying imidazo[1,2-a]pyridines. A gradient of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent system will need to be optimized based on the specific polarity of your compound and the impurities present.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Screening different solvent systems is often necessary to find conditions that yield high-purity crystals.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the purified product is extracted back into an organic solvent.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Groebke-Blackburn-Bienaymé (GBB) Reaction
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Screen a panel of Brønsted acids (e.g., AcOH, p-TsOH, NH₄Cl) and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃).[3][11]Identification of an effective catalyst that promotes the desired cyclization.
Inappropriate Solvent Test a range of polar, protic solvents such as methanol or ethanol. The dielectric constant of the solvent can play a significant role.[4]Improved reaction rate and yield due to better solvation of intermediates.
Decomposition of Isocyanide Use a milder acid catalyst and ensure the reaction is run at or near room temperature.[5]Prevention of isocyanide decomposition, leading to a higher concentration of this key reactant and improved yield.
Steric Hindrance If using bulky aldehydes or isocyanides, consider increasing the reaction time or using a more active catalyst.Overcoming steric barriers to facilitate the reaction.
Issue 2: Formation of Dimer Byproduct in Tschitschibabin-type Synthesis
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Employ milder reaction conditions, such as using potassium amide in liquid ammonia at lower temperatures.[1]Reduced rate of the dimerization side reaction, leading to a cleaner reaction profile and higher yield of the desired 2-aminoimidazo[1,2-a]pyridine.
Unactivated Pyridine Substrate For unactivated pyridines, the addition of an oxidant (e.g., KMnO₄) in the low-temperature process can facilitate the desired amination.[1]Promotion of the desired nucleophilic substitution over dimerization.

Experimental Protocols

Protocol 1: Optimized Groebke-Blackburn-Bienaymé (GBB) Reaction with Acetic Acid Catalyst

This protocol is adapted for the synthesis of 3-amino-imidazo[1,2-a]pyridines using a mild Brønsted acid catalyst to minimize side reactions.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Acetic acid (30 mol%)

  • Methanol (5 mL)

Procedure:

  • To a solution of the 2-aminopyridine derivative and the aldehyde in methanol, add the isocyanide.

  • Add acetic acid to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: General Purification of Imidazo[1,2-a]pyridines

This protocol provides a general method for the workup and purification of imidazo[1,2-a]pyridines synthesized using an iodine catalyst.

Materials:

  • Crude reaction mixture

  • 10% aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • After the reaction is complete, add 15 mL of 10% aqueous sodium thiosulfate solution to the reaction mixture to quench any remaining iodine.[10]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[10]

  • Filter and concentrate the organic layer under vacuum.[10]

  • Purify the crude product by silica gel column chromatography.

Data Summary

Table 1: Effect of Catalyst on Groebke-Blackburn-Bienaymé Reaction Yield

Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
NoneToluene250[4]
NoneDichloromethane2515[4]
p-TsOH·H₂O (10)Methanol25up to 93[4]
NH₄Cl (20)Ethanol2536-69[11][12]
Acetic Acid (30)H₂O/DMSO25up to 94[13]
I₂ (5)Ethanol25Excellent[5]
Y(OTf)₃ (20)Toluene11080-92[14]

Table 2: Troubleshooting Common Issues in Imidazo[1,2-a]pyridine Synthesis

IssueSynthetic MethodCommon CauseRecommended Solution
Low Yield Groebke-Blackburn-BienayméInefficient catalysisScreen various Brønsted and Lewis acids.
Inappropriate solventUse polar, protic solvents like methanol or ethanol.
TschitschibabinHigh reaction temperatureEmploy milder conditions with KNH₂ in liquid NH₃.
Byproduct Formation Groebke-Blackburn-BienayméUse of aliphatic aldehydesOptimize catalyst and solvent to favor cyclization over Ugi reaction.
TschitschibabinDimerizationLower reaction temperature and consider using an oxidant for unactivated pyridines.
Purification Difficulty GeneralPolar impuritiesUtilize acid-base extraction to separate the basic product from neutral or acidic impurities.
Iodine-catalyzed reactionsResidual iodineQuench with aqueous sodium thiosulfate before extraction.

Visualizing Reaction Pathways

Below are diagrams illustrating key reaction pathways and troubleshooting logic for the synthesis of imidazo[1,2-a]pyridines.

GBB_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Low Yield in GBB Reaction cause1 Inactive Catalyst start->cause1 cause2 Wrong Solvent start->cause2 cause3 Starting Material Decomposition start->cause3 solution1 Screen Catalysts (Brønsted/Lewis Acids) cause1->solution1 solution2 Test Polar, Protic Solvents (e.g., MeOH) cause2->solution2 solution3 Use Milder Conditions (e.g., lower temp.) cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome Tschitschibabin_Side_Reaction cluster_reaction Tschitschibabin Reaction cluster_products Products cluster_prevention Prevention Strategy pyridine Pyridine Derivative reagent NaNH₂ / High Temp. pyridine->reagent desired_product 2-Amino-imidazo[1,2-a]pyridine reagent->desired_product Desired Pathway side_product Dimer Byproduct reagent->side_product Side Reaction prevention Use Milder Conditions (KNH₂ / Liquid NH₃ / Low Temp.) side_product->prevention Mitigated by prevention->desired_product Favors

References

Reaction condition optimization for C-H functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H functionalization of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the C3-position of imidazo[1,2-a]pyridine the most common site for C-H functionalization?

The C3-position of the imidazo[1,2-a]pyridine scaffold is electron-rich, making it highly susceptible to attack by electrophiles and radicals. This inherent electronic property of the heterocyclic system drives the regioselectivity of many C-H functionalization reactions towards the C3-position.[1]

Q2: What are the main advantages of using visible light-induced photocatalysis for C-H functionalization of imidazo[1,2-a]pyridines?

Visible light-induced photocatalysis offers several advantages, including:

  • Mild Reaction Conditions: These reactions can often be carried out at room temperature, which helps to prevent the degradation of sensitive functional groups.[2]

  • Green Chemistry: It is considered an energy-efficient and environmentally friendly method.[3]

  • High Atom Economy: C-H functionalization is a direct method of introducing functional groups, which maximizes the incorporation of atoms from the reactants into the final product.[3]

  • Reduced Reliance on Expensive Metals: Many photocatalytic methods are metal-free or use earth-abundant metal catalysts, reducing costs and heavy metal contamination.[3][4]

Q3: Can C-H functionalization be achieved at positions other than C3?

While C3 functionalization is predominant, functionalization at other positions is possible, though less common. For instance, C5-alkylation of imidazo[1,2-a]pyridines has been achieved using visible light-induced methods with specific reagents like alkyl N-hydroxyphthalimides.[5] The presence of directing groups on the 2-aryl substituent can also facilitate ortho-C-H functionalization of the aryl ring.[6]

Q4: What are some common photocatalysts used for these reactions?

A variety of photocatalysts are employed, including:

  • Organic dyes like Eosin Y and Rose Bengal.[3][5]

  • Iridium-based complexes such as Ir(ppy)2(dtbbpy)PF6.[7]

  • Natural pigments like chlorophyll have been used as green photosensitizers.[4][5]

  • In some cases, the reaction can proceed without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the reactants upon irradiation.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inappropriate Solvent The choice of solvent is crucial. For many photocatalytic reactions, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are effective.[8] For some catalyst-free reactions, acetonitrile has been shown to provide better yields than other solvents.[9] It is recommended to perform a solvent screen to identify the optimal medium for your specific reaction.
Sub-optimal Temperature While many visible-light reactions proceed at room temperature, some transformations may require heating to achieve satisfactory yields. For instance, in a copper-catalyzed synthesis of imidazo[1,2-a]pyridines, 80°C was found to be the ideal temperature.[8] Conversely, for some metal-free approaches, increasing the temperature can sometimes lead to decreased yields.[10] Optimization of the reaction temperature is therefore recommended.
Incorrect Catalyst or Catalyst Loading The choice and concentration of the catalyst are critical. Ensure you are using the appropriate catalyst for the desired transformation. If the yield is low, consider screening different catalysts. For example, in a copper-catalyzed reaction, CuBr was found to be more effective than other copper salts.[8] Catalyst loading should also be optimized; while a higher loading might increase the reaction rate, it can also lead to side reactions.
Poor Light Source Intensity or Wavelength Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite the photocatalyst. The intensity of the light can also affect the reaction rate. If the reaction is sluggish, try increasing the light intensity or moving the reaction vessel closer to the light source.
Presence of Oxygen Some reactions are air-sensitive and require an inert atmosphere (e.g., nitrogen or argon). Oxygen can quench the excited state of the photocatalyst or participate in side reactions. However, some reactions, particularly oxidative couplings, may require air as the oxidant.[8] Check the specific requirements of your protocol.
Substrate Electronic Effects Imidazo[1,2-a]pyridines with electron-donating groups on the pyridine or phenyl ring generally give higher yields than those with electron-withdrawing groups.[8] If your substrate has strong electron-withdrawing groups, you may need to use a more reactive coupling partner or adjust the reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst).

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Over-reaction or Decomposition Prolonged reaction times or excessive temperatures can lead to the formation of byproducts or decomposition of the desired product. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Competing Reaction Pathways The reaction mechanism might involve radical intermediates that can participate in undesired pathways. Adding a radical scavenger (if the desired reaction is not a radical process) or changing the solvent to better control the radical intermediates can be beneficial.
Homocoupling of Reactants In cross-coupling reactions, homocoupling of one of the starting materials can be a significant side reaction. This can sometimes be suppressed by adjusting the stoichiometry of the reactants or by slowly adding one of the coupling partners.

Data Presentation

Table 1: Comparison of Conditions for C3-Arylation of 2-phenylimidazo[1,2-a]pyridine

Catalyst/MethodArylating AgentSolventAdditive/BaseTemperatureYield (%)Reference
Chlorophyll (photocatalyst)Diazonium saltsMeCN-Room Temp85-95[5],[4]
Cu(I) catalysisAryl iodides/bromidesDioxaneCs2CO3110 °C70-90[11]
Ir(ppy)2(dtbbpy)PF6 (photocatalyst)2-bromoazolesMeCNK2CO3Room Temp60-85[12]

Experimental Protocols

General Procedure for Visible Light-Induced C3-Alkylation of Imidazo[1,2-a]pyridines

This protocol is a generalized procedure based on common practices in the field and should be optimized for specific substrates and reagents.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1.0 equiv.), the alkylating agent (e.g., alkyl N-hydroxyphthalimide ester, 0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).

  • The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Add the degassed solvent (e.g., MeCN, 2.0 mL) via syringe.

  • Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C3-alkylated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Weigh Reactants prep2 Add to Reaction Vessel prep1->prep2 prep3 Add Solvent prep2->prep3 prep4 Degas/Inert Atmosphere prep3->prep4 react1 Irradiation with Visible Light Stirring at Specified Temperature prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Quench Reaction react2->workup1 workup2 Solvent Removal workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Characterization workup3->workup4

Caption: General experimental workflow for C-H functionalization.

troubleshooting_flowchart start Low/No Product Yield cond1 Check Reaction Conditions start->cond1 cond2 Analyze Substrate Properties start->cond2 cond3 Evaluate Reagent Quality start->cond3 sol1 Optimize Temperature & Time cond1->sol1 Temp./Time Issue sol2 Screen Solvents cond1->sol2 Solvent Issue sol3 Vary Catalyst/Loading cond1->sol3 Catalyst Issue sol4 Modify Substrate/Protecting Groups cond2->sol4 Electronic/Steric Effects sol5 Use Fresh Reagents cond3->sol5 Degradation/Impurity

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

Unambiguous Structural Confirmation of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We present supporting data from closely related analogs and compare this definitive technique with other common spectroscopic methods.

The imidazo[1,2-a]pyridine core is a recognized privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] Accurate determination of the three-dimensional arrangement of atoms within these molecules is crucial for understanding structure-activity relationships (SAR) and for rational drug design. While various analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the gold standard for unambiguous structural assignment.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect evidence of a molecule's structure.[4][5] X-ray crystallography, in contrast, offers a direct visualization of the molecular structure, providing precise bond lengths, bond angles, and stereochemistry.[6]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and definitive structural confirmation.Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE).[7]Excellent for determining the carbon-hydrogen framework in solution.Does not provide precise bond lengths or angles; interpretation can be complex for novel structures.
Infrared (IR) Spectroscopy Presence of specific functional groups.[4]Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[4]High sensitivity and provides the molecular formula.Does not provide information on atom connectivity or stereochemistry.

X-ray Crystallographic Data for Imidazo[1,2-a]pyridine Analogs

Although the specific crystal structure of this compound is not publicly available, data from closely related derivatives demonstrate the power of X-ray crystallography in defining the geometry of this heterocyclic system.

CompoundC₁₀H₁₀BrN₃O₂[8]C₁₂H₉BrN₄[9]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.366 (2)3.9007 (14)
b (Å) 11.842 (3)13.545 (5)
c (Å) 22.743 (5)20.673 (8)
β (˚) 98.328 (6)93.059 (5)
V (ų) 2229.3 (8)1090.7 (7)
Z 84
R-factor (%) 4.15.7

This data showcases typical crystallographic parameters obtained for imidazo[1,2-a]pyridine derivatives, providing a benchmark for the expected structural features of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, methodology for the structural determination of a crystalline organic compound like this compound.

1. Crystallization:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water).

  • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

  • Locate and refine hydrogen atoms in their calculated positions.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination Purification Purification of This compound Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structural Model Structure_Refinement->Final_Structure

Figure 1. Workflow for X-ray Crystallography.

References

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold represents a privileged structure due to its wide range of biological activities. The positioning of substituents on this bicyclic heteroaromatic ring system can significantly influence its pharmacological properties. This guide provides a comparative overview of the biological activity of different imidazo[1,2-a]pyridine isomers, supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics.

The imidazo[1,2-a]pyridine core is a versatile pharmacophore found in numerous clinically used drugs and investigational agents. Its derivatives have demonstrated a remarkable breadth of activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. The biological effects of these compounds are intricately linked to their structure-activity relationships (SAR), with the substitution pattern on the imidazo[1,2-a]pyridine ring playing a critical role in determining potency and selectivity.

Anticancer Activity: A Tale of Positional Importance

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents. Modifications at the 2-, 3-, and 8-positions have been extensively explored, revealing significant variations in cytotoxicity and target inhibition.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various substituted imidazo[1,2-a]pyridine isomers against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8c 2-(4-chlorophenyl)-3-(hydrazonomethyl)Leukemia K-5621.09
12b 2-(4-aminophenyl)-3-(tert-butyl)Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[1]
18 2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)MCF-714.81
18 2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)B16F1014.39
12 2-(nitrophenyl)-3-(p-chlorophenylamino)HT-294.15
HB9 2-(4-carboxyphenyl)-hybridA549 (Lung)50.56
HB10 2-(4-carboxyphenyl)-hybridHepG2 (Liver)51.52
6d 2,3-disubstituted oxadiazole hybridA549 (Lung)2.8

Key Findings:

  • Substituents at the C2 and C3 positions are critical for anticancer activity. For instance, compound 12b with a tertiary butyl group at C2 and a phenylamine at C3 showed potent activity against a panel of cancer cell lines[1].

  • The presence of electron-donating groups can enhance cytotoxicity. For example, an amino group at the 4-position of the C2-phenyl ring in compound 12b contributed to its significant activity[1].

  • Hybrid molecules incorporating other pharmacologically active motifs, such as oxadiazoles, can lead to potent anticancer agents like compound 6d .

Experimental Protocols: Anticancer Activity Assessment

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 4–5×10³ cells per well and allow them to adhere for 48 hours[2].

  • Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO)[2].

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C[2][3].

  • Remove the supernatant and add 100 µL of solubilization solution to dissolve the formazan crystals[2][3].

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules, a key process in cell division.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and controls (e.g., paclitaxel as an enhancer, colchicine as an inhibitor)

  • 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.

  • Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and glycerol (15%)[4].

  • Add 5 µL of the test compounds (solubilized in 10% DMSO) to the wells of a 96-well plate in triplicate[4].

  • Add 45 µL of the reaction mixture to each well[4].

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes[5].

  • Plot the absorbance against time to obtain polymerization curves. The IC50 value is determined by comparing the polymerization at a specific time point (e.g., 25 minutes) relative to the vehicle control[4].

Antitubercular Activity: The Critical Role of Methyl Group Position

Recent studies have highlighted the potent antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides. Interestingly, the position of a methyl group on the pyridine ring of the scaffold dramatically influences the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Comparative Antitubercular Activity of Methyl-Substituted Isomers

A study comparing isomeric methyl-substituted imidazo[1,2-a]pyridine-3-carboxamides revealed significant differences in their antimycobacterial potency.

| Compound ID | Methyl Position | MIC (µM) against M. tuberculosis H37Rv | Reference | | :--- | :--- | :--- | :--- | :--- | | 17 | 6-methyl | 0.005 |[6] | | 18 | 7-methyl | 0.004 |[6] | | 19 | 8-methyl | 0.1 |[6] | | 5 | (unsubstituted) | 0.2 |[6] | | 9 | (positional isomer of 5) | 0.004 |[6] |

Key Findings:

  • The 6- and 7-methyl isomers (17 and 18) were found to be nearly equipotent and significantly more active than the unsubstituted parent compound (5)[6].

  • The 8-methyl isomer (19) was considerably less potent than the 6- and 7-methyl analogues, indicating that substitution at the C8 position is detrimental to activity[6].

  • A positional isomer of the initial hit compound 5, compound 9 , demonstrated much greater potency, highlighting the subtle yet profound impact of substituent placement[6].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Imidazo[1,2-a]pyridine compounds

  • Resazurin solution

Procedure:

  • Prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

Anti-inflammatory and Antiviral Activities

The imidazo[1,2-a]pyridine scaffold has also been investigated for its anti-inflammatory and antiviral potential. The substitution pattern again plays a crucial role in modulating these activities.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For example, an 8-methyl-2,3-disubstituted derivative (MIA) was found to suppress the NF-κB and STAT3 signaling pathways in cancer cell lines[7][8].

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_targets Downstream Targets cluster_drug Drug Action LPS/IL-6 LPS/IL-6 NF-kB NF-kB LPS/IL-6->NF-kB activates STAT3 STAT3 LPS/IL-6->STAT3 activates iNOS iNOS NF-kB->iNOS upregulates COX-2 COX-2 NF-kB->COX-2 upregulates Bcl-2 Bcl-2 STAT3->Bcl-2 upregulates BAX BAX STAT3->BAX downregulates IkBa IκBα IkBa->NF-kB inhibits MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->NF-kB inhibits MIA->STAT3 inhibits phosphorylation MIA->IkBa increases expression

Antiviral Activity

Derivatives of imidazo[1,2-a]pyridine, particularly those with a thioether side chain at the C3 position, have demonstrated significant antiviral activity, especially against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV)[9]. The nature of the substituent at the C2 position was found to strongly influence this activity[10].

Experimental Protocol: Kinase Inhibition Assay

Many imidazo[1,2-a]pyridine derivatives exert their biological effects by inhibiting protein kinases. The following is a general protocol for a kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

Synthesis and Experimental Workflow

The synthesis of imidazo[1,2-a]pyridine derivatives is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. This versatile reaction allows for the introduction of a wide variety of substituents at different positions of the heterocyclic core.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of Imidazo[1,2-a]pyridine Isomers Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Target-based assays) Primary_Screening->Secondary_Screening Data_Analysis Data Analysis (IC50/MIC determination) Secondary_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Conclusion

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the isomeric substitution pattern. The data presented in this guide underscore the importance of systematic exploration of the chemical space around this privileged scaffold. For researchers in drug discovery, a deep understanding of these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents. The provided experimental protocols offer a starting point for the biological evaluation of novel imidazo[1,2-a]pyridine isomers.

References

A Researcher's Guide to Spectroscopic Confirmation of Functionalized Imidazopyridine Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized functionalized imidazopyridines is a critical step. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to ensure accurate structural elucidation.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of various functional groups to this core can significantly alter its biological activity, making precise characterization essential. Integrating data from NMR, IR, and MS provides a powerful analytical triad for comprehensive structural analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3][4] For imidazopyridines, ¹H and ¹³C NMR provide detailed information about the position and electronic environment of each atom in the structure.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing groups will generally shift signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). The tables below summarize typical chemical shifts for the imidazo[1,2-a]pyridine core and the influence of common substituents.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Imidazo[1,2-a]pyridine Core

ProtonUnsubstituted[5]2-Aryl Substituted[6]7-Trifluoromethoxy Substituted[2]
H-27.95--
H-37.557.81 (s)-
H-58.058.12 (dt)9.36 (dd)
H-66.756.79 (td)-
H-77.157.18-7.24 (m)7.48 (d)
H-87.607.65 (d)6.89 (dd)

Note: Chemical shifts are reported relative to TMS (Tetramethylsilane). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), td (triplet of doublets), dt (doublet of triplets).

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Imidazo[1,2-a]pyridine Core

CarbonUnsubstituted[7]2-(p-tolyl) Substituted[6]2-(4-chlorophenyl) Substituted[6]
C-2134.0145.9144.8
C-3117.5107.7108.2
C-5124.5124.4124.9
C-6112.0112.2112.6
C-7123.0117.4117.6
C-8117.0125.5125.6
C-9 (bridgehead)145.0145.6145.8
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of functionalized imidazopyridines is as follows:[8][9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[9] The choice of solvent is crucial to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[8][9]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.[10] Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the vibrations of chemical bonds.[11]

Data Presentation: Characteristic IR Absorption Bands

The table below lists characteristic IR absorption frequencies for the imidazopyridine core and common functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Functionalized Imidazopyridines

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
Imidazole RingC=N Stretch1630 - 1500
C-N Stretch1360 - 1250
Pyridine RingC=C Stretch1580 - 1430
C-H Bending (Aromatic)900 - 690
AmideC=O Stretch1680 - 1630
N-H Stretch3500 - 3100 (broad)
Carboxylic AcidC=O Stretch1725 - 1700
O-H Stretch3300 - 2500 (very broad)
Nitro (NO₂)N-O Asymmetric Stretch1550 - 1500
N-O Symmetric Stretch1350 - 1300
Halogens (C-X)C-Cl Stretch850 - 550
C-F Stretch1400 - 1000

Data compiled from general IR spectroscopy principles and specific studies on related heterocyclic systems.[12][13][14]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol is standard for obtaining an FTIR spectrum:[15][16]

  • Background Spectrum: Record a background spectrum of the empty sample holder (e.g., the diamond crystal of an ATR accessory). This is crucial to subtract any signals from the atmosphere (like CO₂ and water vapor).[17]

  • Sample Preparation:

    • Solids: Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the clamp to ensure good contact.[16]

    • Liquids: Place a few drops of the liquid sample onto the ATR crystal to cover the surface.[16]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structural components.[11][18] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[6]

Data Presentation: Fragmentation Patterns

The fragmentation of imidazopyridines in the mass spectrometer can reveal key structural features. For example, 3-phenoxy imidazo[1,2-a]pyridines characteristically undergo homolytic cleavage of the C-O bond.[1]

Table 4: Common Fragments Observed in ESI-MS/MS of Imidazopyridines

Precursor IonFragmentation PathwayKey Fragment Ion (m/z)Structural Information Gained
[M+H]⁺Loss of substituent at C-2[M+H - R₂]⁺Confirms identity of R₂
[M+H]⁺Loss of substituent at C-3[M+H - R₃]⁺Confirms identity of R₃
[M+H]⁺Cleavage of the pyridine ringVariesConfirms imidazopyridine core
[M+H]⁺Homolytic cleavage of C-O bond (for phenoxy derivatives)[1][M - OAr]⁺Characteristic of phenoxy substituent
Experimental Protocol: Mass Spectrometry

A typical protocol for analyzing an imidazopyridine sample by Electrospray Ionization (ESI) Mass Spectrometry is as follows:[19]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[19]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an HPLC system (LC-MS).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (typically [M+H]⁺ in positive ion mode) are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection and Analysis: A detector records the abundance of ions at each m/z value, generating a mass spectrum. For HRMS, the exact mass is measured to determine the elemental formula. For tandem MS (MS/MS), precursor ions are selected and fragmented to study their structure.[1]

Integrated Spectroscopic Workflow and Data Interpretation

Confirming the structure of a functionalized imidazopyridine requires the synergistic interpretation of data from all three techniques. The following diagrams illustrate the typical experimental workflow and the logical process of integrating the spectroscopic data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Functionalized Imidazopyridine Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification Purity Assess Purity (TLC, LC-MS) Purification->Purity MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Purity->MS IR Infrared (IR) Spectroscopy - Functional Groups Purity->IR NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Purity->NMR Confirmation Confirm Structure MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Experimental workflow for structural confirmation.

G cluster_data Experimental Data cluster_interpretation Inferred Information MS MS Data - Molecular Ion Peak [M+H]⁺ - Fragmentation Pattern MW Molecular Weight & Elemental Formula MS->MW IR IR Spectrum - C=O, N-H, C-N bands FG Presence of Key Functional Groups IR->FG NMR NMR Spectra - Chemical Shifts (δ) - Coupling Constants (J) - Integration Structure Carbon-Hydrogen Framework & Connectivity NMR->Structure Confirmed Final Structure Confirmed MW->Confirmed FG->Confirmed Structure->Confirmed

References

A Comparative Analysis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate's Potential Biological Activity Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activity of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of compounds. Due to a lack of specific experimental data on this particular molecule, this guide will focus on the well-documented activities of structurally related imidazo[1,2-a]pyridine derivatives, primarily as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory and cancer signaling pathways. This analysis will draw comparisons with established p38 MAPK inhibitors.

The imidazo[1,2-a]pyridine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] This diverse activity profile has made it an attractive starting point for the development of novel therapeutic agents.[1] Notably, several studies have identified imidazo[1,2-a]pyridine and its analogs as potent inhibitors of various protein kinases, which are critical components of cellular signaling pathways often dysregulated in disease.[2][3]

One of the key kinase targets for this class of compounds is p38 MAPK.[4][5][6] The p38 MAPK signaling cascade plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[7] Its aberrant activation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it a prime target for therapeutic intervention.[8] This guide will therefore use p38 MAPK as a primary example to frame the potential activity of this compound in comparison to known inhibitors.

Quantitative Comparison of Inhibitory Activity

To illustrate the potential efficacy of the imidazo[1,2-a]pyridine scaffold, the following table summarizes the inhibitory activities (IC50 values) of several representative imidazo[1,2-a]pyridine derivatives against p38α MAPK, alongside a selection of well-characterized, potent p38 MAPK inhibitors. It is important to note that the specific activity of this compound has not been publicly reported and would require experimental validation.

Compound ClassSpecific Compound/DerivativeTargetIC50 (nM)Reference
Imidazo[4,5-b]pyridin-2-one Compound 21p38α MAPK9.6[5]
Imidazol-5-yl pyridine Compound 11dp38α MAPK45[6]
Imidazo[1,2-a]pyridine-based Representative CompoundPI3Kα1.94[9]
Known p38 MAPK Inhibitor SB 203580p38α MAPK50[10]
Known p38 MAPK Inhibitor SB 202190p38α MAPK50
Known p38 MAPK Inhibitor BIRB 796 (Doramapimod)p38α MAPK38
Known p38 MAPK Inhibitor VX-702p38α MAPK
Known p38 MAPK Inhibitor Ralimetinib (LY2228820)p38 MAPK7
Known p38 MAPK Inhibitor PH-797804p38α MAPK26

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Context

The p38 MAPK signaling pathway is a multi-tiered cascade that translates extracellular signals into cellular responses. The pathway is typically initiated by cellular stresses or inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then phosphorylates and activates p38 MAPK. Once activated, p38 MAPK can phosphorylate a variety of downstream substrates, including other kinases and transcription factors, leading to changes in gene expression and cellular function.

p38_MAPK_Signaling_Pathway cluster_extracellular cluster_cascade cluster_downstream cluster_cellular_response Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Cellular_Response Inflammation Apoptosis Cell Cycle Arrest Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response

p38 MAPK Signaling Pathway

Experimental Protocols

To assess the inhibitory activity of compounds like this compound against p38 MAPK, a variety of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.

In Vitro p38 MAPK Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Peptide substrate (e.g., a peptide derived from ATF2)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Test compound (this compound) and known inhibitor (e.g., SB 203580)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α MAPK enzyme and the peptide substrate in kinase assay buffer.

    • Add 2 µL of the enzyme/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

luminescent_kinase_assay_workflow Start Start Compound_Prep Prepare serial dilutions of test compound and control Start->Compound_Prep Reaction_Setup Add compound, enzyme, and substrate to plate Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to start kinase reaction Reaction_Setup->Initiate_Reaction Incubate_1 Incubate for 60 min at room temperature Initiate_Reaction->Incubate_1 Terminate_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_1->Terminate_Reaction Incubate_2 Incubate for 40 min at room temperature Terminate_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent to generate luminescent signal Incubate_2->Detect_Signal Incubate_3 Incubate for 30 min at room temperature Detect_Signal->Incubate_3 Measure_Luminescence Read luminescence with a plate reader Incubate_3->Measure_Luminescence Analyze_Data Calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Luminescent Kinase Assay Workflow
Cell-Based Assay for p38 MAPK Activity (Western Blot)

This method measures the phosphorylation of a downstream substrate of p38 MAPK in a cellular context, providing evidence of target engagement and pathway inhibition.

Materials:

  • Cell line (e.g., THP-1 monocytes or HeLa cells)

  • Cell culture medium and supplements

  • Stimulant to activate the p38 MAPK pathway (e.g., lipopolysaccharide [LPS] or anisomycin)

  • Test compound and known inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or known inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 30 minutes) to activate the p38 MAPK pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 or anti-phospho-MK2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a kinase inhibitor. The comparative data on related compounds, particularly their potent inhibition of p38 MAPK, positions this molecule as a promising candidate for further investigation in the context of inflammatory diseases and cancer. The experimental protocols provided herein offer a clear roadmap for elucidating its specific biological targets and quantifying its efficacy. Future studies are warranted to determine the precise inhibitory profile and therapeutic potential of this compound.

References

Head-to-head comparison of different synthetic routes to imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its prevalence in a wide range of biologically active compounds and marketed drugs. The efficient synthesis of this bicyclic heterocycle is a key focus in medicinal chemistry and process development. This guide provides a head-to-head comparison of various synthetic routes to imidazo[1,2-a]pyridines, offering a critical evaluation of their performance based on experimental data.

Key Synthetic Strategies at a Glance

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include multicomponent reactions, classical condensation reactions, and modern transition-metal-catalyzed cross-couplings. The choice of a particular route often depends on factors such as desired substitution patterns, substrate availability, and scalability.

Quantitative Comparison of Synthetic Routes

The following tables summarize quantitative data for some of the most prominent synthetic routes to imidazo[1,2-a]pyridines, allowing for a direct comparison of their efficiency under various conditions.

Table 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[1][2][3] This method is highly valued for its atom economy and the ability to generate molecular diversity efficiently.[1]

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
NH4Cl (10)Water60-86[1]
p-Toluenesulfonic acid (20)Ethanol80 (MW)30 min46-80[4]
Ammonium Chloride (20)Ethanol- (MW)15 min21-36[5][6]
Catalyst-free----[7]
BF3·MeCN---up to 85[8]
Table 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. For the synthesis of imidazo[1,2-a]pyridines, microwave irradiation has been successfully applied to various reaction types, often in environmentally benign solvents.[9][10][11]

| Reactants | Catalyst/Solvent | Power (W) | Temperature (°C) | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | 2-aminonicotinic acid, chloroacetaldehyde | Water | - | - | 30 min | 92-95 |[9] | | Aromatic ketones, NBS, 2-aminopyridines | Lemon Juice | 400 | 85 | - | High |[10] | | 2-aminopyridines, α-bromoketones | H2O-IPA | 240 | - | - | Excellent |[11] | | 2-aminopyridines, α-bromoketones | Solvent-free | - | - | 3-5 min | Good to Excellent |[12] |

Table 3: Classical Condensation Reactions

The traditional synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. While this method is robust, recent advancements have focused on developing catalyst-free and solvent-free conditions to improve its environmental footprint.[12][13]

ReactantsConditionsTemperature (°C)TimeYield (%)Reference
2-aminopyridines, α-bromo/chloroketonesCatalyst-free, Solvent-free60--[13]
2-aminopyridines, ω-bromomethylketonesGrindstone, Solvent- and Catalyst-free25-303-5 minExcellent[12]
2-aminopyridines, α-bromoketonesDMF, K2CO3Room Temp--[14]
Table 4: Copper-Catalyzed Syntheses

Transition-metal catalysis, particularly with copper, offers versatile pathways to imidazo[1,2-a]pyridines through various mechanisms like domino reactions and oxidative couplings.[15] These methods often allow for the construction of complex substitution patterns.

ReactantsCatalyst SystemConditionsYield (%)Reference
Aldehydes, 2-aminopyridines, terminal alkynesCuI, NaHSO4·SiO2-Moderate (45% with CuI alone)[15]
2-aminopyridines, acetophenonesCuI, aerobic oxidation--[16]
2-(2-bromophenyl)imidazo[1,2-a]pyridines, azolesLigand-free, Copper-catalyzed Ullmann-type C-N coupling-65-96[17]

Experimental Protocols

General Procedure for Groebke-Blackburn-Bienaymé Reaction[1]

To a solution of the corresponding 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in water (3 mL) in a sealed tube, the isocyanide (1.0 mmol) and NH4Cl (10 mol%) were added. The reaction mixture was stirred at 60 °C. Upon completion, as monitored by TLC, the reaction mixture was cooled to room temperature. The crude product was then purified by column chromatography.

General Procedure for Microwave-Assisted Synthesis[9]

A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde in water was placed in a closed vessel. The mixture was subjected to microwave irradiation. After completion of the reaction, the mixture was extracted with ethyl acetate. The combined organic extracts were concentrated under vacuum to obtain the dry product. Recrystallization from methanol afforded the pure product with yields of 92–95%.

General Procedure for Catalyst- and Solvent-Free Condensation[12]

A mixture of 2-aminopyridine and an ω-bromomethylketone was ground together using a mortar and pestle at 25-30 °C for 3-5 minutes. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was worked up with water to afford the crude product, which in many cases did not require further chromatographic purification.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

GBB_Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine One-Pot Reaction->Imidazo[1,2-a]pyridine GBBR

Caption: Groebke-Blackburn-Bienaymé Reaction Workflow.

Condensation_Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine

Caption: Classical Condensation Reaction Pathway.

Microwave_Synthesis Reactants Reactants Microwave Irradiation Microwave Irradiation Reactants->Microwave Irradiation Rapid Synthesis Rapid Synthesis Microwave Irradiation->Rapid Synthesis High Yield Product High Yield Product Rapid Synthesis->High Yield Product

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion

The synthesis of imidazo[1,2-a]pyridines is a well-explored area of organic chemistry, with a diverse array of methodologies available to the modern chemist. The Groebke-Blackburn-Bienaymé reaction stands out for its efficiency in generating libraries of compounds from simple starting materials. Microwave-assisted protocols offer significant advantages in terms of reaction times and yields, often with improved environmental credentials. Classical condensation reactions, while older, have been refined to offer simple, catalyst-free alternatives. Finally, transition-metal-catalyzed methods provide access to unique and complex substitution patterns that may be difficult to achieve through other routes. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, desired scale, and available resources.

References

Validating the Mechanism of Action of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative framework for validating the mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate and its analogs, focusing on their potential as kinase inhibitors, a common mechanism for this class of compounds. We will explore their effects on the c-Met signaling pathway as a primary example, comparing their hypothetical performance with established inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine analogs and established kinase inhibitors against different cancer cell lines and specific kinases. This data is compiled from published research and serves as a benchmark for evaluating new analogs.

Table 1: In Vitro Anti-proliferative Activity of Imidazo[1,2-a]pyridine Analogs and Comparator Compounds

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical Analog A HT-29Colon Cancer4.15Doxorubicin0.8
Imidazo[1,2-a]pyridine Derivative 1 B16F10Melanoma21.75Doxorubicin1.2
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline deriv. HCC827Non-Small Cell Lung Cancer0.09 - 0.43HS-173-
Crizotinib VariousNon-Small Cell Lung CancerVaries--
Capmatinib NCI-H1993Non-Small Cell Lung Cancer0.00092--

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs and Comparator Compounds

Compound/AnalogTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Imidazo[1,2-a]pyridine Derivative 2 c-Met3.9Crizotinib22.5
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline deriv. PI3Kα1.94HS-173-
Crizotinib c-Met22.5--
Capmatinib c-Met0.6--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments to elucidate the mechanism of action of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., c-Met)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis for Pathway Inhibition

This method is used to assess the phosphorylation status of key proteins in a signaling pathway within cells treated with the test compound.

Materials:

  • Cancer cell line of interest (e.g., HCC827)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of the compound on protein phosphorylation.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

G cluster_0 HGF Binding & Receptor Dimerization cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses HGF HGF cMet_dimer c-Met Dimerization & Autophosphorylation HGF->cMet_dimer PI3K PI3K cMet_dimer->PI3K RAS RAS cMet_dimer->RAS STAT3 STAT3 cMet_dimer->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis Migration Migration STAT3->Migration Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->cMet_dimer Inhibition

Caption: The c-Met signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine analogs.

G start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep plate_setup Add Compound/DMSO to 384-well Plate compound_prep->plate_setup add_kinase Add Kinase/Substrate Mixture plate_setup->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubation Incubate at RT (60-120 min) add_atp->incubation stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubation->stop_reaction incubation2 Incubate at RT (40 min) stop_reaction->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection read_plate Measure Luminescence add_detection->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G start Start cell_seeding Seed Cells in 6-well Plates start->cell_seeding cell_treatment Treat with Test Compound cell_seeding->cell_treatment cell_lysis Lyse Cells cell_treatment->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot immunoblot Immunoblot with Primary & Secondary Antibodies western_blot->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis to validate pathway inhibition.

Comparative Cross-Reactivity Profiling of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar compounds within the well-researched imidazo[1,2-a]pyridine class to predict its likely target landscape and potential off-target interactions. The imidazo[1,2-a]pyridine scaffold is a common core in many kinase inhibitors, and its derivatives are known to interact with a range of kinases depending on the substitution patterns on the heterocyclic ring system.[1][2][3][4][5]

Predicted Target Profile and Cross-Reactivity

Based on the analysis of published data for analogous imidazo[1,2-a]pyridine derivatives, this compound is predicted to primarily act as a kinase inhibitor. The substitution at the 6 and 8 positions is crucial in determining the selectivity profile.[2][6] The following table summarizes the likely primary targets and potential off-targets for this compound class, with specific data for representative comparator compounds.

Target ClassPrimary TargetsPotential Off-TargetsComparator Compound(s)IC50 / GI50 Values
Kinases Cyclin-Dependent Kinases (CDK2, CDK4)[1], Aurora Kinase A[7], FMS-like Tyrosine Kinase 3 (FLT3)[2]NEK2[2], Mps1 (TTK)[8], DYRK1A, CLK1[3]Imidazo[4,5-b]pyridine derivative 28c (Aurora A selective)[7]Aurora-A (p-T288): 0.16 µM (HeLa), 0.065 µM (HCT116)[7] Aurora-B (p-HH3): 76.84 µM (HeLa), 24.65 µM (HCT116)[7] FLT3: 0.162 µM[7] HCT116 proliferation (GI50): 2.30 µM[7] MV4-11 proliferation (GI50): 0.299 µM[7]
Imidazo[1,2-a]pyridine-thiophene derivative 5e (FLT3 inhibitor)[2]FLT3: 0.058 µM[2] MOLM14 proliferation (GI50): 0.16 µM[2]
Imidazo[1,2-b]pyridazine derivative 27f (Mps1 inhibitor)[8]Mps1 (cellular): 0.70 nM[8] A549 proliferation (IC50): 6.0 nM[8]

Experimental Protocols for Cross-Reactivity Profiling

To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific cellular assays.

In Vitro Kinase Panel Screening

This is a high-throughput method to assess the selectivity of a compound against a large panel of purified kinases.

  • Principle: The assay measures the ability of the test compound to inhibit the activity of a large number of kinases (e.g., a panel of over 100 kinases) at a fixed concentration (e.g., 1 or 10 µM).[7] The activity of each kinase is typically determined by measuring the phosphorylation of a substrate using a radiometric (33P-ATP) or fluorescence-based method.

  • Procedure:

    • The test compound is incubated with individual kinases from the panel in the presence of ATP and a specific substrate.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified.

    • The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.

  • Data Analysis: Results are often presented as a percentage of inhibition at the tested concentration. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then selected for further dose-response studies to determine IC50 values.

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its intended target in a cellular context.

  • Principle: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used. For kinases, a common method is to measure the inhibition of phosphorylation of a known downstream substrate in cells.[7]

  • Procedure (Phosphorylation Inhibition Assay):

    • Culture relevant cell lines (e.g., HCT116 for Aurora kinases, MOLM14 for FLT3).[2][7]

    • Treat cells with varying concentrations of the test compound for a specified time.

    • Lyse the cells and quantify the phosphorylation of the target's substrate (e.g., phospho-Histone H3 for Aurora B, phospho-FLT3 for FLT3) using methods like Western Blot or ELISA.

    • Determine the IC50 value for the inhibition of substrate phosphorylation.

Antiproliferative Assays

These assays assess the functional consequence of target inhibition on cell viability and growth.

  • Principle: The potency of the compound in inhibiting the growth of various cancer cell lines is measured.

  • Procedure:

    • Seed cancer cell lines in multi-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a period (e.g., 72 hours).

    • Measure cell viability using reagents like resazurin or CellTiter-Glo®.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CDK CDK/Cyclin Proliferation Cell Proliferation CDK->Proliferation Aurora Aurora Kinase Histones Histones Aurora->Histones Transcription->Proliferation

Caption: Representative kinase signaling pathways often targeted by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

Cross_Reactivity_Workflow start Test Compound: Methyl 8-bromoimidazo [1,2-a]pyridine-6-carboxylate kinase_panel In Vitro Kinase Panel (>100 kinases) start->kinase_panel dose_response IC50 Determination for 'Hits' kinase_panel->dose_response cellular_assay Cellular Target Engagement (e.g., Phospho-protein levels) dose_response->cellular_assay proliferation_assay Antiproliferative Assays (Cancer Cell Lines) cellular_assay->proliferation_assay selectivity_profile Selectivity Profile & Off-Target Identification proliferation_assay->selectivity_profile

Caption: A typical experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.

References

A Comparative Guide to Palladium Catalysts for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazopyridines, a core scaffold in numerous pharmaceuticals, relies heavily on efficient catalytic methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of these valuable heterocyclic motifs. This guide provides a comparative overview of common palladium catalyst systems, offering insights into their performance based on experimental data for the synthesis of various imidazopyridine isomers.

Catalyst Performance Overview

The choice of palladium catalyst and associated ligands is critical for achieving high yields and good functional group tolerance in imidazopyridine synthesis. Below is a summary of commonly employed palladium catalysts and their typical applications in the synthesis of different imidazopyridine isomers.

Table 1: Performance of Palladium Catalysts in Imidazo[4,5-b]pyridine Synthesis via Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. For the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, various palladium catalysts have been explored.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Substrate ScopeYield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016Aryl boronic acids with 6-chloro-3-nitropyridin-2-amine73-86[1]
Pd(PPh₃)₄K₂CO₃Toluene/EtOHMW0.5-1Aryl boronic acids with 6-bromo-2-phenylimidazo[4,5-b]pyridine35-100[2]
(A-taphos)₂PdCl₂CsFDME/H₂OMW0.5Aryl boronic acids with 2-bromoimidazopyrazineModerate[3]

Note: The performance of catalysts can be significantly influenced by the specific substrates and reaction conditions. Microwave (MW) irradiation has been shown to reduce reaction times considerably.[2][3]

Table 2: Performance of Palladium Catalysts in Imidazo[4,5-b]pyridine Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds, enabling the introduction of various amino groups onto the imidazopyridine core.

CatalystLigandBaseSolventTemp. (°C)Time (h)Substrate ScopeYield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃DioxaneMW (120)0.5Pyridone nucleophiles with 2-halo imidazo[4,5-b]pyridines49-95[4][5]
Pd₂(dba)₃XPhost-BuONaToluene110-12024Secondary amines with aryl bromidesModerate[6]
Pd(OAc)₂BINAP----(Hetero)arylation of 2-imidazolines-[4]

Note: The choice of ligand is crucial in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands like Xantphos and XPhos often providing superior results.[4][6]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for common palladium-catalyzed imidazopyridine syntheses.

Protocol 1: Suzuki Coupling for the Synthesis of 4-Aryl-3-nitropyridin-2-amines

This protocol is adapted from the synthesis of precursors for imidazo[4,5-b]pyridines.[1]

Materials:

  • 6-chloro-3-nitropyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.2 equiv)

  • Dioxane and Water (2:1 mixture), deoxygenated

Procedure:

  • To a reaction vessel, add 6-chloro-3-nitropyridin-2-amine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Add the deoxygenated dioxane/water solvent mixture.

  • Purge the vessel with nitrogen or argon gas.

  • Heat the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of C2-Substituted Imidazo[4,5-b]pyridines

This protocol is a general procedure based on microwave-assisted C-N coupling.[4][5]

Materials:

  • 2-Halo-imidazo[4,5-b]pyridine (1.0 equiv)

  • Pyridone nucleophile (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In a microwave reaction vial, combine the 2-halo-imidazo[4,5-b]pyridine, pyridone nucleophile, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add anhydrous dioxane to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships in imidazopyridine synthesis.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants 6-Chloro-3-nitropyridin-2-amine + Arylboronic Acid Solvent Dioxane/H₂O (2:1) Reactants->Solvent Catalyst Pd(dppf)Cl₂ Catalyst->Solvent Base Na₂CO₃ Base->Solvent Conditions 90°C, 16h N₂ Atmosphere Solvent->Conditions Extraction Extraction with Organic Solvent Conditions->Extraction Purification Column Chromatography Extraction->Purification Product 4-Aryl-3-nitropyridin-2-amine Purification->Product

Caption: Workflow for Suzuki Coupling Synthesis of Imidazopyridine Precursors.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst System cluster_reaction Microwave-Assisted Reaction cluster_workup Workup & Purification Reactants 2-Halo-imidazo[4,5-b]pyridine + Pyridone Nucleophile Solvent Anhydrous Dioxane Reactants->Solvent Catalyst Pd(OAc)₂ Catalyst->Solvent Ligand Xantphos Ligand->Solvent Base Cs₂CO₃ Base->Solvent Conditions Microwave, 120°C, 30 min Solvent->Conditions Filtration Filtration through Celite Conditions->Filtration Purification Column Chromatography Filtration->Purification Product C2-Amino-imidazo[4,5-b]pyridine Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination for Imidazopyridine Synthesis.

References

A Comparative Guide to Purity Analysis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel pharmaceutical agents, the purity of chemical intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous purity assessment.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds.[4][5] For routine quality control and the quantification of non-volatile impurities, HPLC offers a robust and reliable solution. However, orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary and sometimes more definitive data, particularly for structural confirmation and the identification of volatile or thermally labile impurities.[4][6]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, or structural elucidation). The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the purity analysis of this compound.

ParameterHPLC-UVqNMR (¹H)GC-MS
Principle Differential partitioning between a stationary and mobile phaseNuclear spin transitions in a magnetic fieldPartitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection
Primary Use Quantitative purity determination, detection of non-volatile impuritiesAbsolute purity determination, structural confirmation, identification of impurities with NMR-active nucleiDetection and identification of volatile and semi-volatile impurities, structural elucidation
Selectivity High (tunable with column and mobile phase)Very high (based on unique chemical shifts)Very high (based on retention time and mass fragmentation)
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very high (pg to fg range)
Precision Excellent (<1% RSD typical)Excellent (<1% RSD typical)Excellent (<2% RSD typical)
Analysis Time 15-30 minutes per sample5-15 minutes per sample20-40 minutes per sample
Sample Throughput High (with autosampler)ModerateHigh (with autosampler)
Destructive YesNoYes
Structural Info Limited (retention time)Extensive (chemical shifts, coupling constants)Extensive (mass spectrum)
Quantitation Relative (peak area %), requires reference standard for absolute quantitationAbsolute (without a specific analyte reference standard)Relative (peak area %), requires reference standard for absolute quantitation

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This proposed reversed-phase HPLC method is suitable for the routine purity assessment of this compound.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers the advantage of providing a direct measure of purity without the need for a specific reference standard of the analyte.[7][8]

  • Instrumentation: NMR spectrometer (400 MHz or higher) with a high-precision probe.

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A standard 90° pulse sequence with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses and weights of the analyte and standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may not be detected by HPLC.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 10 minutes.

    • Injection: 1 µL, split ratio 20:1.

    • Injector Temperature: 250 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizing Workflows and Relationships

To further clarify the experimental processes and decision-making logic, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

General workflow for HPLC purity analysis.

Method_Selection start Purity Analysis of This compound q1 Need for absolute quantitation or structural confirmation? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No qnmr qNMR for absolute purity and structural integrity q1->qnmr Yes hplc HPLC-UV for routine purity screening q2->hplc No gcms GC-MS for volatile impurity profiling q2->gcms Yes orthogonal Use orthogonal methods (e.g., HPLC and qNMR) for comprehensive characterization hplc->orthogonal qnmr->orthogonal gcms->orthogonal

Logical comparison for analytical method selection.

Signaling_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->pi3k Inhibits

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

For the routine quality control and purity determination of this compound, the proposed reversed-phase HPLC method offers a robust, precise, and high-throughput solution. It is particularly well-suited for detecting and quantifying non-volatile impurities.

However, for a comprehensive understanding of the compound's purity profile, orthogonal techniques are highly recommended. qNMR stands out as a primary method for absolute purity determination without the need for a specific certified reference material of the analyte, while also confirming its structural integrity. GC-MS is the method of choice for the identification and quantification of any volatile or semi-volatile impurities that may be present from the synthetic process. The ultimate selection of the analytical method will depend on the specific requirements of the analysis, the stage of drug development, and the instrumentation available. For comprehensive characterization and to meet stringent regulatory requirements, a combination of these orthogonal techniques is often the most effective strategy.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, based on guidelines for similar heterocyclic and brominated compounds.[1][2][3]

PPE Category Item Specification Purpose
Eye and Face Protection Safety GlassesANSI Z87.1 certified, with side shields.[1][3]Protects eyes from splashes and airborne particles.
Chemical Splash GogglesRequired when handling larger quantities (>1 liter) or when there is a significant splash risk.[3]Provides a tighter seal around the eyes for superior protection against chemical splashes.
Face ShieldTo be worn over safety glasses or goggles.[2][3]Offers full-face protection from splashes, especially during vigorous reactions or when handling larger volumes.
Hand Protection Chemical-Resistant GlovesButyl rubber, Viton®, or Silver Shield®/4H® gloves are recommended.[1][4][5] Nitrile gloves may be suitable for incidental contact but should be checked for compatibility.[6]Prevents skin contact and absorption of the chemical. Double gloving is recommended for added protection.
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®) or 100% cotton.[2][4]Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant splash risk.Provides an additional layer of protection against spills and splashes.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a properly functioning and certified chemical fume hood.[1][6]Prevents inhalation of dust or vapors.
RespiratorAn N-95 respirator may be necessary for weighing and handling the powder outside of a glove box.[2] Use requires enrollment in a respiratory protection program.[4]Protects against inhalation of fine particles.
Foot Protection Closed-toe ShoesMade of a non-porous material.[7][8]Protects feet from spills and falling objects.

Experimental Protocols: Handling and Emergency Procedures

Adherence to standardized operating procedures is critical for minimizing risk. The following protocols outline the safe handling, storage, and emergency response for this compound.

1. Engineering Controls and Work Practices:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4][9]

  • Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[9][10] Do not eat, drink, or smoke in the laboratory.[6][9]

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

3. Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Large Spills: For larger spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department immediately.[1]

4. Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[6][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][13]

1. Waste Segregation and Collection:

  • Collect all waste, including unused product, contaminated consumables (e.g., gloves, pipette tips), and solutions in a designated, properly labeled hazardous waste container.[1]

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name.[4]

2. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.[1]

3. Final Disposal:

  • Arrange for pickup and disposal by the institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in the regular trash.[1][12]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Experiment in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate emergency_spill Spill handling_reaction->emergency_spill emergency_exposure Exposure handling_reaction->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_notify Notify Supervisor and EHS emergency_spill->emergency_notify emergency_exposure->emergency_notify

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.